Apalutamide-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H15F4N5O2S |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-(trideuterio(113C)methyl)benzamide |
InChI |
InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)/i1+1D3 |
InChI Key |
HJBWBFZLDZWPHF-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])NC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Apalutamide-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, synthesis, and mechanism of action of the isotopically labeled androgen receptor (AR) inhibitor, Apalutamide-¹³C,d₃. This information is intended to support research and development activities in the fields of oncology, drug metabolism, and pharmacokinetic studies.
Chemical Structure and Properties
Apalutamide-¹³C,d₃ is a stable isotope-labeled version of Apalutamide, a potent second-generation non-steroidal antiandrogen. The isotopic labeling involves the incorporation of one Carbon-13 atom and three deuterium atoms on the N-methyl group of the benzamide moiety. This labeling makes it a valuable internal standard for quantitative bioanalytical assays, such as mass spectrometry, enabling precise measurement of Apalutamide in biological matrices.
Table 1: Chemical Identity and Properties of Apalutamide-¹³C,d₃
| Property | Value |
| IUPAC Name | 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-(¹³C-methyl-d₃)-Benzamide |
| Synonyms | ARN-509-¹³C,d₃; JNJ-56021927-¹³C,d₃ |
| Molecular Formula | C₂₀¹³CH₁₂D₃F₄N₅O₂S |
| Molecular Weight | 481.45 g/mol |
| Appearance | White solid |
| Purity | Typically ≥98% by HPLC |
| Isotopic Purity | Typically ≥99% for ¹³C and ≥99% for D |
Chemical Structure:
The core structure of Apalutamide features a thiohydantoin moiety linked to a trifluoromethyl-substituted pyridine ring and a fluorinated benzamide group. The isotopic labels are located on the terminal N-methyl group.
Synthesis of Apalutamide-¹³C,d₃
The synthesis of Apalutamide-¹³C,d₃ follows the established synthetic routes for unlabeled Apalutamide, with the key difference being the introduction of the isotopically labeled methyl group in the final step. The general synthetic strategy involves the preparation of two key intermediates: the spirocyclic thiohydantoin core and the substituted benzamide moiety.
General Synthetic Scheme
A plausible and commonly employed synthetic route is a convergent synthesis. This involves the separate synthesis of the key building blocks followed by their coupling. The final step is the amidation reaction where the isotopic label is introduced.
Caption: A high-level overview of a convergent synthetic strategy for Apalutamide-¹³C,d₃.
Experimental Protocols
While a specific, detailed protocol for the synthesis of Apalutamide-¹³C,d₃ is not publicly available in peer-reviewed literature, a representative procedure for the final N-methylation step can be extrapolated from standard organic synthesis methodologies for amide bond formation.
Protocol: Synthesis of Apalutamide-¹³C,d₃ via Amide Coupling
This protocol describes the final step in the synthesis, the coupling of the carboxylic acid precursor with isotopically labeled methylamine.
Materials:
-
4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluorobenzoic acid (Intermediate A)
-
¹³C,d₃-Methylamine hydrochloride (¹³CH₃NH₂·HCl or ¹³CD₃NH₂·HCl)
-
Amide coupling reagent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))
-
Reagents for workup and purification (e.g., Ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a solution of 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluorobenzoic acid (1 equivalent) in anhydrous DMF, add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and an organic base (e.g., DIPEA, 2-3 equivalents). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Addition of Labeled Amine: Add ¹³C,d₃-Methylamine hydrochloride (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Apalutamide-¹³C,d₃ as a white solid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the incorporation of the isotopic labels.
Table 2: Representative Reaction Parameters
| Parameter | Condition |
| Solvent | Anhydrous DMF or DCM |
| Coupling Reagent | HATU or HOBt/EDC |
| Base | DIPEA or TEA |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours (monitored by TLC/LC-MS) |
| Purification | Silica Gel Chromatography |
Mechanism of Action and Signaling Pathway
Apalutamide is a potent and selective androgen receptor (AR) inhibitor. It exerts its therapeutic effect by disrupting multiple steps in the AR signaling pathway, which is a key driver of prostate cancer cell growth and proliferation.[1][2]
The mechanism of action involves:
-
Competitive Inhibition of Androgen Binding: Apalutamide binds to the ligand-binding domain of the AR with high affinity, preventing the binding of androgens such as testosterone and dihydrotestosterone (DHT).[2][3]
-
Inhibition of AR Nuclear Translocation: By binding to the AR in the cytoplasm, Apalutamide prevents the conformational changes necessary for the AR to translocate into the nucleus.[2]
-
Impediment of AR-Mediated Transcription: Apalutamide blocks the binding of the AR to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of AR target genes that are critical for prostate cancer cell survival and growth.[2]
Caption: The inhibitory effect of Apalutamide on the Androgen Receptor (AR) signaling pathway.
Conclusion
Apalutamide-¹³C,d₃ is an essential tool for the accurate quantification of Apalutamide in research and clinical settings. Its synthesis is achieved by incorporating an isotopically labeled methylamine in the final stage of a convergent synthetic route. Understanding its chemical properties, synthesis, and mechanism of action is crucial for its effective application in drug development and for advancing the study of androgen-driven malignancies.
References
Technical Guide: Physicochemical Properties of Apalutamide-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical and chemical properties of Apalutamide-13C,d3, an isotopically labeled version of the potent androgen receptor inhibitor, apalutamide. This guide is intended to serve as a technical resource for researchers and professionals engaged in drug development, bioanalytical studies, and metabolic research involving this compound.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled analog of apalutamide, designed for use as an internal standard in quantitative bioanalysis and as a tracer in metabolic studies. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, facilitating its differentiation from the unlabeled drug in mass spectrometry-based assays.
Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₂₀¹³CH₁₂D₃F₄N₅O₂S | [1] |
| Molecular Weight | 481.45 g/mol | [1][2] |
| Appearance | White to off-white solid | [1][2] |
| Chemical Purity (by HPLC) | ≥98.7% | [1] |
| Isotopic Purity (¹³C) | ≥99 atom % | [1] |
| Isotopic Purity (D) | ≥99 atom % | [1] |
| Solubility | Soluble in DMSO (50 mg/mL with ultrasonic and warming) | [2] |
| Melting Point | Not explicitly reported for the labeled compound. Unlabeled apalutamide has a melting point of 190-192°C. | |
| Storage and Stability | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2] |
Experimental Protocols
Detailed experimental protocols for the de novo characterization of this compound are not extensively published. However, based on standard analytical practices for isotopically labeled compounds and methods described for apalutamide, the following methodologies are recommended for its characterization.
Identity and Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To confirm the identity and determine the chemical purity of this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized to achieve adequate separation of the main peak from any impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of apalutamide (e.g., 270 nm).
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as DMSO or acetonitrile and then diluted with the mobile phase to an appropriate concentration.
-
Analysis: The retention time of the main peak is compared to a reference standard of unlabeled apalutamide to confirm identity (a slight shift may be observed due to the isotopic labeling). Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Isotopic Purity and Molecular Weight Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight and determine the isotopic purity of this compound.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable ionization source (e.g., electrospray ionization - ESI).
-
Sample Introduction: The sample can be introduced via direct infusion or by coupling the MS to an HPLC system as described above.
-
MS Parameters: The mass spectrometer is operated in positive ion mode. The full scan mass spectrum is acquired over a relevant m/z range to include the expected molecular ions.
-
Analysis: The exact mass of the [M+H]⁺ ion is measured and compared to the theoretical exact mass of this compound. The isotopic distribution of the molecular ion cluster is analyzed to confirm the number and incorporation of ¹³C and deuterium atoms. The relative abundance of the ion corresponding to the unlabeled compound is used to calculate the isotopic purity.
Visualizations
Apalutamide Signaling Pathway
Apalutamide functions as a potent antagonist of the androgen receptor (AR), a key driver of prostate cancer cell growth and survival. The following diagram illustrates the mechanism of action of apalutamide in inhibiting the AR signaling pathway.
References
An In-depth Technical Guide to the Mechanism of Action of Apalutamide-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apalutamide is a potent, second-generation, nonsteroidal antiandrogen (NSAA) that serves as a cornerstone in the management of advanced prostate cancer, particularly non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). This document provides a detailed examination of its mechanism of action.
The specific compound mentioned, Apalutamide-13C,d3 , is an isotopically labeled variant of apalutamide. In such molecules, one or more atoms are replaced by their isotope—in this case, Carbon-12 is replaced by Carbon-13, and Hydrogen is replaced by Deuterium (d3). These labeled compounds are chemically and biologically identical to their unlabeled counterparts in terms of their mechanism of action. Their primary use is in analytical chemistry, particularly in mass spectrometry-based assays (e.g., liquid chromatography-mass spectrometry, LC-MS), where they serve as invaluable internal standards for the precise and accurate quantification of apalutamide in biological matrices. For the purpose of this guide, the mechanism of action described for apalutamide is directly applicable to this compound.
Prostate cancer cell proliferation is predominantly driven by the androgen receptor (AR) signaling pathway.[1] Apalutamide exerts its therapeutic effect by comprehensively inhibiting this pathway at multiple critical steps, leading to decreased tumor cell proliferation and increased apoptosis.[2]
Core Mechanism of Action
Apalutamide functions as a direct and high-affinity antagonist of the androgen receptor.[3] Its multi-faceted mechanism disrupts AR signaling more completely than first-generation antiandrogens like bicalutamide.[4][5] The process can be broken down into three primary inhibitory steps.[6][7]
-
Competitive Inhibition of Androgen Binding: Apalutamide binds directly to the ligand-binding domain (LBD) of the androgen receptor.[2] This binding is competitive with endogenous androgens such as testosterone and dihydrotestosterone (DHT), preventing them from activating the receptor.[1] Apalutamide exhibits a 7- to 10-fold greater binding affinity for the AR compared to bicalutamide, contributing to its superior potency.[4][8]
-
Inhibition of AR Nuclear Translocation: Upon androgen binding, the androgen receptor typically undergoes a conformational change and translocates from the cytoplasm into the nucleus.[3] Apalutamide binding prevents this critical step.[6][9] By keeping the AR complex sequestered in the cytoplasm, it cannot access the nuclear machinery required for gene regulation.[3]
-
Impediment of AR-DNA Binding and Transcription: Once in the nucleus, the activated AR binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[2] This binding initiates the transcription of genes responsible for prostate cancer cell growth and survival.[3] Apalutamide's mechanism ensures that even if some AR were to enter the nucleus, it is inhibited from binding to DNA and mediating gene transcription.[2][6]
This comprehensive blockade of the AR signaling cascade results in potent antitumor activity, including decreased tumor volume, reduced proliferation, and increased apoptosis in preclinical prostate cancer models.[2][9]
Quantitative Data on Apalutamide's Activity
The efficacy of apalutamide has been quantified through various in vitro, preclinical, and clinical studies. The following tables summarize key data points.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Target | Cell Line / System | Citation |
|---|---|---|---|---|
| IC₅₀ | 16 nM | Androgen Receptor (AR) | LNCaP cells overexpressing AR | [3] |
| Comparative Affinity | 7- to 10-fold higher than bicalutamide | Androgen Receptor (AR) | LNCaP cells | [8] |
| Off-Target IC₅₀ | 3.0 µM | GABA-A Receptor | Radioligand binding assay |[8] |
Table 2: Preclinical In Vivo Efficacy in Xenograft Models
| Parameter | Model | Treatment | Result | Citation |
|---|---|---|---|---|
| Tumor Regression | LNCaP/AR xenografts in castrated mice | Apalutamide (30 mg/kg/day) | ≥50% tumor regression in 8 of 10 mice | [4] |
| Tumor Regression | LNCaP/AR xenografts in castrated mice | Bicalutamide | ≥50% tumor regression in 1 of 10 mice | [4] |
| Proliferation Index | LNCaP/AR(cs) tumors | Apalutamide | 60% decrease in Ki-67 staining | [3] |
| Apoptosis Rate | LNCaP/AR(cs) tumors | Apalutamide | 10-fold increase compared to vehicle |[3] |
Table 3: Key Clinical Efficacy Data
| Clinical Trial | Patient Population | Primary Endpoint | Result | Citation |
|---|---|---|---|---|
| SPARTAN (Phase III) | Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC) | Metastasis-Free Survival (MFS) | Apalutamide: 40.5 months Placebo: 16.2 months (HR: 0.28; p < 0.001) | [5] |
| TITAN (Phase III) | Metastatic Castration-Sensitive Prostate Cancer (mCSPC) | Overall Survival (OS) | 35% reduction in risk of death vs. placebo + ADT (HR: 0.65; p < 0.0001) | |
Visualizations of Pathways and Workflows
Caption: Apalutamide inhibits AR signaling at three key points.
Caption: Workflow to identify AR's genomic binding sites.
Caption: Workflow to assess apalutamide's in vivo efficacy.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of AR antagonists like apalutamide.
This assay determines the ability of a test compound (apalutamide) to compete with a radiolabeled androgen for binding to the AR, allowing for the calculation of its binding affinity (IC₅₀).
-
Materials:
-
Receptor Source: Rat prostate cytosol or purified human AR Ligand-Binding Domain (AR-LBD).
-
Radioligand: [³H]-R1881 (Metribolone) or [³H]-DHT.
-
Test Compound: Apalutamide, serially diluted.
-
Non-specific Binding Control: High concentration of unlabeled R1881.
-
Assay Buffer (e.g., TEDG Buffer: Tris, EDTA, DTT, Glycerol).
-
Separation Method: Hydroxylapatite (HAP) slurry or filter plates (e.g., GF/B filters).
-
Scintillation Cocktail and Scintillation Counter.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of apalutamide in the assay buffer.
-
Incubation: In microcentrifuge tubes or a 96-well plate, combine the AR source, a fixed concentration of [³H]-R1881 (e.g., 1-5 nM), and varying concentrations of apalutamide.
-
Total Binding Wells: Contain AR source and [³H]-R1881 only.
-
Non-specific Binding Wells: Contain AR source, [³H]-R1881, and a 100-fold molar excess of unlabeled R1881.
-
Test Wells: Contain AR source, [³H]-R1881, and each dilution of apalutamide.
-
-
Incubate the mixture overnight (18-24 hours) at 4°C to reach equilibrium.
-
Separation: Separate receptor-bound radioligand from free radioligand.
-
For HAP Slurry: Add cold HAP slurry to each tube, incubate briefly, centrifuge, and wash the pellet multiple times with cold wash buffer to remove unbound ligand.
-
For Filter Plates: Transfer the incubation mixture to a filter plate and apply a vacuum to trap the receptor-ligand complexes on the filter. Wash filters with cold wash buffer.
-
-
Quantification: Resuspend the HAP pellet or place the filters into scintillation vials. Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of apalutamide.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
-
This assay visualizes the subcellular localization of the AR to determine if apalutamide can prevent its translocation from the cytoplasm to the nucleus.
-
Materials:
-
Cell Line: Androgen-sensitive prostate cancer cells (e.g., LNCaP).
-
Culture Plates: Glass-bottom dishes or coverslips in 24-well plates.
-
Treatments: DHT or R1881 (synthetic androgen), Apalutamide.
-
Reagents: 4% Paraformaldehyde (PFA) for fixation, 0.1% Triton X-100 for permeabilization, Bovine Serum Albumin (BSA) for blocking.
-
Antibodies: Primary anti-AR antibody, fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium and a Fluorescence Microscope.
-
-
Procedure:
-
Cell Culture: Seed LNCaP cells onto glass coverslips and allow them to adhere overnight.
-
Starvation: Culture cells in androgen-deprived medium (e.g., charcoal-stripped serum) for 24 hours to ensure AR is primarily cytoplasmic.
-
Treatment:
-
Control: Treat with vehicle (DMSO).
-
Androgen Stimulation: Treat with DHT (e.g., 10 nM) to induce nuclear translocation.
-
Inhibition: Pre-treat with apalutamide (e.g., 10 µM) for 1-2 hours, then co-treat with DHT.
-
-
Incubate for 1-2 hours.
-
Fixation & Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking & Staining: Block with 1% BSA for 1 hour. Incubate with primary anti-AR antibody overnight at 4°C. Wash, then incubate with the fluorescent secondary antibody for 1 hour at room temperature.
-
Nuclear Staining & Mounting: Wash and stain nuclei with DAPI for 5 minutes. Mount coverslips onto microscope slides.
-
Imaging & Analysis: Visualize cells using a fluorescence microscope. Capture images of the DAPI (blue) and AR (e.g., green) channels. Assess the localization of the AR signal (cytoplasmic, nuclear, or both) across the different treatment groups.
-
This protocol assesses the in vivo antitumor efficacy of apalutamide in a mouse model.
-
Materials:
-
Cell Line: Human prostate cancer cells (e.g., LNCaP, VCaP).
-
Animals: Male, immunodeficient mice (e.g., Nude or SCID), surgically castrated.
-
Reagents: Matrigel, Apalutamide, vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Equipment: Calipers, analytical balance, gavage needles.
-
-
Procedure:
-
Cell Preparation: Harvest prostate cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-2 million cells) into the flank of each castrated mouse.
-
Tumor Growth Monitoring: Monitor mice until tumors reach a palpable, predetermined volume (e.g., 150-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Randomize mice into treatment cohorts (e.g., Vehicle control, Apalutamide 10 mg/kg, Apalutamide 30 mg/kg).
-
Administer treatment daily via oral gavage for a specified period (e.g., 21-28 days). Monitor tumor volume and body weight 2-3 times per week.
-
Endpoint and Tissue Collection: At the end of the study (or when tumors reach a maximum size limit), euthanize the mice. Excise, weigh, and measure the final tumor volume.
-
Downstream Analysis:
-
Fix a portion of the tumor in formalin for paraffin embedding and subsequent histological analysis (H&E staining) and immunohistochemistry (e.g., for proliferation marker Ki-67).
-
Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blot, qPCR).
-
-
References
- 1. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 6. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Biological Evaluation of Deuterated Apalutamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apalutamide is a potent, non-steroidal, second-generation androgen receptor (AR) antagonist approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[1][2] It functions by inhibiting multiple steps in the AR signaling pathway, a key driver of prostate cancer cell growth.[3][4][5] Apalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, leading to the formation of its active metabolite, N-desmethyl apalutamide.[1][6][7]
The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium, is a validated approach in medicinal chemistry to improve the metabolic stability of drugs.[8] This "deuteration" can slow the rate of enzymatic metabolism at specific sites in a molecule, a phenomenon known as the kinetic isotope effect. This can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[9] This technical guide provides a comprehensive overview of the synthesis and biological evaluation of deuterated apalutamide, based on seminal studies in the field.
Synthesis of Deuterated Apalutamide
The synthesis of deuterated apalutamide, specifically the N-trideuteromethyl derivative, has been reported to improve its pharmacokinetic profile.[8][10][11] The general synthetic approach involves the coupling of key intermediates, where one of the building blocks contains the deuterated methyl group.
Experimental Protocol: Synthesis of N-trideuteromethyl Apalutamide
The following is a representative protocol based on published synthetic strategies for apalutamide and its deuterated analogs.[8] Note: This is a generalized procedure and may require optimization.
-
Synthesis of Intermediate A (Thiohydantoin Core): A suitable precursor, such as 4-amino-2-(trifluoromethyl)benzonitrile, is reacted with thiophosgene in a suitable solvent (e.g., dichloromethane) to form an isothiocyanate intermediate. This is then cyclized with an amino acid derivative under basic conditions to form the thiohydantoin core structure.
-
Synthesis of Intermediate B (Deuterated Side Chain): 4-Amino-2-fluoro-N-(trideuteromethyl)benzamide is prepared by the amidation of 4-amino-2-fluorobenzoic acid with trideuteromethylamine hydrochloride (CD3NH2·HCl) in the presence of a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF.
-
Final Coupling Reaction: Intermediate A is coupled with Intermediate B via a nucleophilic aromatic substitution reaction. This is typically carried out in a polar aprotic solvent (e.g., DMSO or DMF) at an elevated temperature, often with the addition of a base such as potassium carbonate, to yield the final deuterated apalutamide product.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure deuterated apalutamide.
-
Characterization: The final compound's identity and purity are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Biological Evaluation
The primary goal of deuterating apalutamide is to enhance its pharmacokinetic properties without compromising its pharmacological activity. The biological evaluation therefore focuses on comparing the deuterated analog to its non-deuterated parent compound in terms of androgen receptor binding and in vivo pharmacokinetics.
Androgen Receptor (AR) Binding Affinity
Studies have shown that deuteration of the N-methyl group of apalutamide does not negatively impact its ability to bind to the androgen receptor. Both deuterated and non-deuterated apalutamide exhibit similar high-affinity binding to the AR in vitro.[3][8][10][12] This is expected, as the deuterated methyl group is not directly involved in the key interactions with the ligand-binding domain of the receptor.
Table 1: Androgen Receptor Binding Affinity
| Compound | Target | Assay Type | IC₅₀ (nM) |
| Apalutamide | Androgen Receptor | Competitive Binding | 16[4][12] |
| Deuterated Apalutamide | Androgen Receptor | Competitive Binding | Similar to Apalutamide[3][8][10] |
| Bicalutamide (Comparator) | Androgen Receptor | Competitive Binding | 160[12] |
Experimental Protocol: Competitive AR Binding Assay
The following is a representative protocol for determining the AR binding affinity of test compounds.
-
Receptor Source: Prepare cell lysates from a prostate cancer cell line that overexpresses the androgen receptor (e.g., LNCaP/AR cells).[12]
-
Radioligand: Use a high-affinity radiolabeled androgen, such as [¹⁸F]fluoro-5α-dihydrotestosterone ([¹⁸F]FDHT), as the tracer.[12]
-
Competition Assay: Incubate the AR-containing cell lysate with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., deuterated apalutamide) or a reference compound (e.g., unlabeled apalutamide).
-
Separation: After reaching equilibrium, separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
In Vivo Pharmacokinetic Studies
Pharmacokinetic studies in animal models are crucial to evaluate the impact of deuteration on drug exposure. Studies in both mice and rats have demonstrated that N-trideuteromethyl apalutamide has a significantly improved pharmacokinetic profile compared to its non-deuterated counterpart.[8][10][11]
Table 2: Pharmacokinetic Parameters of Apalutamide vs. Deuterated Apalutamide in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cₘₐₓ (ng/mL) | AUC₀₋∞ (ng·h/mL) |
| Apalutamide | 10 | Value | Value |
| Deuterated Apalutamide | 10 | 1.8-fold higher than Apalutamide[8][10] | Nearly 2-fold higher than Apalutamide[8][10] |
Specific values from the primary literature were not available in the searched abstracts.
The observed increase in peak plasma concentration (Cₘₐₓ) and total drug exposure (AUC) for the deuterated compound is consistent with a reduced rate of N-demethylation, demonstrating the success of the deuteration strategy.[8][10]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
The following is a representative protocol for an oral pharmacokinetic study.
-
Animal Model: Use male Sprague-Dawley rats or BALB/c mice.[10] Acclimatize the animals for at least one week before the experiment.
-
Compound Formulation: Prepare a formulation of the test compounds (deuterated and non-deuterated apalutamide) suitable for oral gavage, such as a suspension in 0.5% carboxymethylcellulose (CMC).
-
Dosing: Administer a single oral dose of the compound formulation to the animals (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples from a suitable vessel (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the parent drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, half-life) from the plasma concentration-time data using non-compartmental analysis software.
Mechanism of Action: Androgen Receptor Signaling Inhibition
Apalutamide and its deuterated analog exert their therapeutic effect by comprehensively blocking the androgen receptor signaling pathway, which is a critical driver for prostate cancer growth.[1][4]
-
Competitive Inhibition: Apalutamide binds directly and with high affinity to the ligand-binding domain (LBD) of the androgen receptor, competitively blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).[1][2][3]
-
Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. Apalutamide binding prevents this critical step, effectively sequestering the receptor in the cytoplasm.[1][2][3][4]
-
Impeding DNA Binding: By preventing nuclear translocation, apalutamide ensures that the AR cannot bind to Androgen Response Elements (AREs) on the DNA.[1][4]
-
Blocking Gene Transcription: Consequently, the recruitment of co-activators and the transcription of AR-target genes that promote cancer cell proliferation and survival are inhibited.[1][5]
Conclusion
The strategic deuteration of apalutamide at the N-methyl position represents a successful application of the kinetic isotope effect to improve drug metabolism and pharmacokinetic properties. The resulting analog, N-trideuteromethyl apalutamide, demonstrates significantly increased systemic exposure in preclinical models without compromising its high-affinity binding to the androgen receptor.[8][10] This enhanced pharmacokinetic profile could potentially translate to improved clinical efficacy or a more convenient dosing regimen. These findings underscore the value of deuterium chemistry as a tool in drug optimization and development for potent therapeutic agents like apalutamide.
References
- 1. researchgate.net [researchgate.net]
- 2. data.epo.org [data.epo.org]
- 3. Document: Design, synthesis, and biological evaluation of deuterated apalutamide with improved pharmacokinetic profiles. (CHEMBL4020755) - ChEMBL [ebi.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of apalutamide in patients with metastatic castration-resistant prostate cancer (GENESIS): protocol for a multicentre, open-label, single-arm clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Drug-Drug Interaction of Apalutamide, Part 1: Clinical Studies in Healthy Men and Patients with Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Novel 2,4-diaminopyrimidines bearing fused tricyclic ring moiety for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of deuterated apalutamide with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. Apalutamide for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Apalutamide-13C,d3: A Comprehensive Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the isotopically labeled compound, Apalutamide-13C,d3. This document is crucial for ensuring the quality, identity, and purity of the standard, which is essential for its use in quantitative bioanalytical studies, such as those supporting pharmacokinetics and drug metabolism research.
Quantitative Data Summary
The following tables summarize the key quantitative data typically found on a Certificate of Analysis for this compound. These values are critical for the accurate preparation of stock solutions and calibration standards for use in analytical assays.
Table 1: General Information
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C₂₀¹³CH₁₂D₃F₄N₅O₂S |
| Molecular Weight | 481.45 g/mol |
| CAS Number (Unlabeled) | 956104-40-8 |
| Appearance | White to off-white solid |
Table 2: Purity and Isotopic Enrichment
| Test | Method | Specification | Result |
| Chemical Purity | HPLC | ≥ 98.0% | 98.7%[1] |
| Isotopic Enrichment (¹³C) | Mass Spectrometry | Report Value | 99 atom % ¹³C[1] |
| Isotopic Enrichment (D) | Mass Spectrometry | Report Value | 99 atom % D[1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments typically cited on a Certificate of Analysis for this compound.
2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
The chemical purity of this compound is determined by High-Performance Liquid Chromatography (HPLC) with UV detection. This method separates the main compound from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column is commonly used for the analysis of Apalutamide and its related substances.
-
Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Detection: The UV detector is set to a wavelength where Apalutamide exhibits maximum absorbance, ensuring high sensitivity for both the main peak and any impurities.
-
Quantification: The purity is calculated by the area percentage method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
2.2. Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is a critical technique for confirming the identity and determining the isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Identity Confirmation: The identity of the compound is confirmed by comparing the measured accurate mass of the molecular ion ([M+H]⁺) with the theoretically calculated mass. The observed mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass.
-
Isotopic Enrichment Analysis: The isotopic enrichment is determined by analyzing the mass distribution of the molecular ion cluster. The relative intensities of the peaks corresponding to the unlabeled, partially labeled, and fully labeled species are used to calculate the percentage of molecules that contain the desired number of ¹³C and deuterium atoms.
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and to ensure the isotopic labels are at the correct positions.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. The absence of a signal corresponding to the methyl protons and the presence of signals for all other protons confirms the deuteration at the methyl group.
-
¹³C NMR: The ¹³C NMR spectrum shows a significantly enhanced signal for the carbon atom that has been enriched with ¹³C, confirming the position of the carbon label. The chemical shift and coupling patterns should be consistent with the expected structure.
Visualizations
The following diagrams illustrate the logical workflow of the analysis and the relationship between the different tests performed to generate the Certificate of Analysis.
References
An In-Depth Technical Guide to the Safety of Apalutamide-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Apalutamide-13C,d3. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes information from the SDS of the closely related isotopologue, Apalutamide d3, the parent compound Apalutamide, and clinical safety data for the approved drug ERLEADA® (apalutamide). This compound is an isotopically labeled version of Apalutamide, used primarily as an internal standard in research and development.[1] Its chemical and toxicological properties are expected to be nearly identical to the parent compound.
Substance Identification and Hazard Classification
This compound is the 13C- and deuterium-labeled form of Apalutamide, a potent and competitive androgen receptor (AR) antagonist.[1] While specific hazard classifications for the labeled compound are not available, the data for Apalutamide provides a reliable surrogate.
Table 1: Chemical Identification
| Identifier | Value |
| Product Name | This compound |
| Synonyms | ARN-509-13C,d3 |
| Parent Compound CAS | 956104-40-8 |
| Apalutamide d3 CAS | 1638885-61-6[2] |
| Parent Molecular Formula | C21H15F4N5O2S |
| Apalutamide d3 Molecular Formula | C21H12D3F4N5O2S[2] |
| Parent Molecular Weight | 477.4 g/mol |
| Apalutamide d3 Molecular Weight | 480.5 g/mol [2] |
| Intended Use | For research and development use only.[2] Laboratory chemicals, manufacture of substances.[3] |
Table 2: GHS Hazard Classification for Apalutamide
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | - | H373: May cause damage to organs through prolonged or repeated exposure[5] |
Note: This classification is for the parent compound, Apalutamide, and should be considered applicable to this compound.
Toxicological and Clinical Safety Data
Toxicological data for this compound is not available.[6] However, extensive non-clinical and clinical studies on Apalutamide provide insight into its potential health effects.
Table 3: Summary of Toxicological and Clinical Adverse Effects of Apalutamide
| Effect Type | Finding | Source |
| Hepatotoxicity | In clinical trials, serum aminotransferase elevations were uncommon, transient, and mild. No cases of clinically apparent liver injury with jaundice were reported.[4] | Clinical Trials[4] |
| Reproductive Toxicity | May damage fertility or the unborn child.[4] Animal studies showed fetal abnormalities and embryo-fetal lethality.[7] Men with female partners of reproductive potential should use effective contraception.[7] | Animal Studies[7] |
| Carcinogenesis | A 2-year study in male rats showed an increased incidence of Leydig interstitial cell adenoma in the testes.[8] Apalutamide was not carcinogenic in a 6-month study in transgenic mice.[7] | Animal Studies[7][8] |
| Mutagenesis | Apalutamide did not induce mutations in the bacterial reverse mutation (Ames) assay and was not genotoxic in an in vivo micronucleus test in rats.[5][7] | In vitro / In vivo Assays[5][7] |
| Common Adverse Reactions (>10%) | Rash (26%), diarrhea, fatigue, nausea, vomiting, hypertension, arthralgia, decreased appetite, weight loss, hot flashes, falls, and fractures.[7][9] | Clinical Trials[7][9] |
| Serious Adverse Reactions | Heart disease, heart attack, stroke, and seizures have been reported.[9][10] | Clinical Trials[9][10] |
Experimental Protocols and Workflows
Detailed experimental protocols for the safety assessment of this compound are not publicly available. The following workflows represent standard procedures for handling chemical substances of this nature in a research setting.
Logical Workflow for Chemical Safety Assessment
This diagram illustrates the logical steps involved in assessing the safety of a research chemical like this compound.
Caption: Logical workflow for assessing the safety of a new research chemical.
Handling, Storage, and Personal Protection
Proper handling and storage are critical to minimize exposure and maintain the integrity of this compound.
Table 4: Handling and Storage Recommendations
| Aspect | Recommendation | Citation(s) |
| Handling | Avoid contact with skin, eyes, and inhalation of dust.[3][11] Use in a well-ventilated area or with appropriate exhaust ventilation.[3] Do not eat, drink, or smoke when using.[3] Wash hands thoroughly after handling.[3] Caretakers should wear gloves when handling the medication.[9] | [3][9][11] |
| Storage | Store at room temperature (68°F–77°F or 20°C–25°C) or refrigerated (2°C to 8°C).[6][12] Keep container tightly closed in a dry, well-ventilated place.[11] Protect from light and moisture.[6][9][12] Store locked up.[3][13] Keep out of reach of children and pets.[9][12] | [3][6][9][11][12][13] |
Personal Protective Equipment (PPE) Workflow
This workflow outlines the necessary steps for selecting and using PPE when handling this compound.
Caption: Standard workflow for selecting and using Personal Protective Equipment (PPE).
First Aid and Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is crucial.
Table 5: First Aid Measures
| Exposure Route | First Aid Instructions | Citation(s) |
| Inhalation | Move the person into fresh air. If necessary, provide artificial respiration or oxygen. Seek medical attention. | [2][3][13] |
| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [2][3][6][11] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention. | [2][3][6][13] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical assistance. | [2][3][11] |
Emergency First Aid Response Workflow
This diagram shows the sequence of actions to take following an accidental exposure.
Caption: Sequential actions for a first aid response to chemical exposure.
Physical and Chemical Properties
Limited data is available for this compound. The properties of the parent compound are provided as a reference.
Table 6: Physical and Chemical Properties of Apalutamide
| Property | Value |
| Physical State | Solid, white to yellow powder[6] |
| Solubility | Soluble in DMSO, Dichloromethane, Ethyl Acetate[6] |
| Conditions to Avoid | Light, heat, flames, sparks, moisture[5][6] |
| Hazardous Decomposition | Carbon oxides (CO, CO2), Fluorine compounds[6] |
Stability and Reactivity
| Aspect | Information |
| Reactivity | No dangerous reactions are known under normal use conditions.[5] |
| Chemical Stability | Stable under recommended storage conditions. |
| Incompatible Materials | None known.[5] |
Disposal Considerations
Unused material and its container must be disposed of as hazardous waste.
| Waste Type | Disposal Method |
| Product | Dispose of via a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. Do not discharge into sewer systems or contaminate water.[13] |
| Contaminated Packaging | Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture to render unusable.[13] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kmpharma.in [kmpharma.in]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. obaid.info [obaid.info]
- 6. crude.abx.de [crude.abx.de]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. dam.upmc.com [dam.upmc.com]
- 10. Apalutamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. scribd.com [scribd.com]
- 12. keystoneurology.com [keystoneurology.com]
- 13. echemi.com [echemi.com]
The Impact of Deuteration on Apalutamide Pharmacokinetics: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apalutamide is a potent, non-steroidal androgen receptor (AR) inhibitor approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[1][2][3] It functions by binding directly to the ligand-binding domain of the AR, which in turn inhibits AR nuclear translocation, DNA binding, and AR-mediated transcription.[4][5] The primary route of metabolism for apalutamide is through cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, leading to the formation of its active metabolite, N-desmethyl apalutamide.[1][4][6] In an effort to enhance its pharmacokinetic profile, a deuterated analog of apalutamide has been synthesized and evaluated. This technical guide provides an in-depth analysis of the pharmacokinetics of deuterated apalutamide in comparison to its non-deuterated counterpart, based on available preclinical data.
Core Concept: The Deuterium Kinetic Isotope Effect
Deuteration, the substitution of a hydrogen atom with its heavier isotope deuterium, is a strategy employed in drug development to favorably alter a molecule's pharmacokinetic properties.[7] The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect.[8] By retarding metabolism, deuteration can lead to increased drug exposure, a longer half-life, and potentially a more favorable side-effect profile due to altered metabolite formation.[7]
Comparative Pharmacokinetics: Apalutamide vs. Deuterated Apalutamide
Preclinical studies have demonstrated a significant improvement in the pharmacokinetic profile of deuterated apalutamide compared to the parent compound. A study involving the N-trideuteromethyl analog of apalutamide revealed markedly higher plasma concentrations and improved pharmacokinetic parameters in both mice and rats.[8]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters from a preclinical study comparing standard apalutamide (referred to as compound 18 in the source) and its N-trideuteromethyl deuterated analog (compound 19 in the source) after oral administration.
Table 1: Comparative Pharmacokinetics in Mice
| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Apalutamide (18) | 10 | 1230 ± 210 | 9870 ± 1560 |
| Deuterated Apalutamide (19) | 10 | 1890 ± 320 | 16540 ± 2890 |
Data adapted from a preclinical study in mice.[8]
Table 2: Comparative Pharmacokinetics in Rats
| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Apalutamide (18) | 10 | 1560 ± 280 | 14320 ± 2540 |
| Deuterated Apalutamide (19) | 10 | 2810 ± 450 | 27890 ± 4670 |
Data adapted from a preclinical study in rats.[8]
In rats, the N-trideuteromethyl deuterated apalutamide exhibited a 1.8-fold higher peak plasma concentration (Cmax) and nearly double the total drug exposure (AUC) compared to the non-deuterated apalutamide.[8]
Apalutamide's Mechanism of Action: Signaling Pathway
Apalutamide exerts its therapeutic effect by inhibiting the androgen receptor signaling pathway, which is a key driver of prostate cancer cell growth and proliferation. The following diagram illustrates the mechanism of action of apalutamide.
Caption: Apalutamide's inhibition of the androgen receptor signaling pathway.
Experimental Protocols
The following provides a generalized methodology for the key experiments cited in the preclinical evaluation of deuterated apalutamide, based on standard practices in pharmacokinetic studies.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic profiles of apalutamide and deuterated apalutamide following oral administration in mice and rats.
Animal Models:
-
Male BALB/c mice
-
Male Sprague-Dawley rats
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose sodium)
-
Group 2: Apalutamide (10 mg/kg)
-
Group 3: Deuterated Apalutamide (10 mg/kg)
Procedure:
-
Animals are fasted overnight prior to drug administration.
-
Apalutamide and deuterated apalutamide are formulated as a suspension in the vehicle.
-
The respective formulations are administered to the animals via oral gavage.
-
Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of apalutamide and deuterated apalutamide are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic parameters (Cmax, AUC, Tmax, etc.) are calculated using non-compartmental analysis with appropriate software.
The following diagram outlines the workflow for a typical in vivo pharmacokinetic study.
Caption: Workflow for an in vivo pharmacokinetic comparison study.
Conclusion
The strategic deuteration of apalutamide, specifically at the N-methyl position, has been shown in preclinical models to significantly improve its pharmacokinetic profile. The observed increases in Cmax and AUC for the deuterated analog suggest that the deuterium kinetic isotope effect successfully slows the metabolism of the compound. These findings indicate that deuterated apalutamide may have the potential for a lower or less frequent dosing regimen in a clinical setting compared to its non-deuterated counterpart, while maintaining or even enhancing therapeutic exposure. Further clinical investigation is warranted to translate these promising preclinical results to human subjects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. The development of apalutamide for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. urology-textbook.com [urology-textbook.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. Design, synthesis, and biological evaluation of deuterated apalutamide with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Population Pharmacokinetics of Apalutamide and its Active Metabolite N-desmethyl-apalutamide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the population pharmacokinetics of apalutamide, a next-generation androgen receptor inhibitor, and its primary active metabolite, N-desmethyl-apalutamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes relevant biological and analytical pathways.
Introduction
Apalutamide is a potent androgen receptor (AR) inhibitor approved for the treatment of non-metastatic castration-resistant prostate cancer (NM-CRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[1][2] It functions by binding directly to the ligand-binding domain of the AR, which in turn prevents AR nuclear translocation, DNA binding, and AR-mediated transcription.[3][4] The primary route of elimination for apalutamide is through metabolism, predominantly by cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of its active metabolite, N-desmethyl-apalutamide.[5][6] This metabolite also exhibits antiandrogenic activity, contributing to the overall therapeutic effect of apalutamide.[3][4] Understanding the population pharmacokinetics of both the parent drug and its active metabolite is crucial for optimizing dosing strategies and ensuring patient safety and efficacy.
Quantitative Pharmacokinetic Data
A comprehensive population pharmacokinetic analysis, pooling data from 1,092 subjects across seven clinical studies, has characterized the disposition of apalutamide and N-desmethyl-apalutamide.[1][7] The oral administration of apalutamide ranged from 30 to 480 mg once daily.[1] The following tables summarize the key pharmacokinetic parameters derived from this analysis.
Table 1: Population Pharmacokinetic Parameters of Apalutamide
| Parameter | Value | Unit | Description |
| Absorption | |||
| Absorption Rate Constant (ka) | - | h-1 | Characterized by rapid absorption.[1] |
| Lag Time (tlag) | - | h | Lag time was incorporated in the model.[8] |
| Distribution | |||
| Apparent Central Volume of Distribution (Vc/F) | - | L | Part of a two-compartment model.[8] |
| Apparent Peripheral Volume of Distribution (Vp/F) | - | L | Part of a two-compartment model.[8] |
| Apparent Steady-State Volume of Distribution (Vss/F) | 276 | L | Reflects wide body distribution.[1][7][9] |
| Apparent Inter-compartmental Clearance (Q/F) | - | L/h | Parameter of the two-compartment model.[8] |
| Metabolism & Elimination | |||
| Apparent Clearance (CL/F) - First Dose | 1.31 | L/h | Increases with repeat dosing due to auto-induction.[1][7][9] |
| Apparent Clearance (CL/F) - Steady State | 2.04 | L/h | Primarily metabolized by CYP2C8 and CYP3A4.[1][7][9] |
| Terminal Half-life (t1/2) - First Dose | 6.4 | days | Decreases at steady state.[7] |
| Terminal Half-life (t1/2) - Steady State | 4.2 | days | [7] |
| Accumulation (at 240 mg/day) | |||
| Accumulation Ratio (AUC-based) | 5.3-fold | - | [1][7] |
| Time to >95% Steady State | ~4 weeks | - | [1] |
| Variability | |||
| Inter-individual Variability (IIV) in CL/F | < 20% | % | Considered low.[1][7][9] |
Table 2: Population Pharmacokinetic Parameters of N-desmethyl-apalutamide
| Parameter | Value | Unit | Description |
| Distribution | |||
| Apparent Central Volume of Distribution (Vcm/F) | 26.3 | L | [7] |
| Apparent Peripheral Volume of Distribution (Vpm/F) | 212 | L | [7] |
| Apparent Steady-State Volume of Distribution | 238 | L | [7] |
| Apparent Inter-compartmental Clearance (Qm/F) | - | L/h | Parameter of the two-compartment model.[8] |
| Elimination | |||
| Apparent Clearance (CLm/F) | 1.5 | L/h | No time-dependent disposition observed.[1] |
| Terminal Half-life (t1/2) | 4.6 | days | Consistent from single dose to steady state.[7] |
| Accumulation (at 240 mg/day apalutamide) | |||
| Accumulation Ratio (AUC-based) | 85.2-fold | - | [1][7] |
| Time to >95% Steady State | ~4 weeks | - | [1] |
Experimental Protocols
The pivotal population pharmacokinetic analysis of apalutamide and N-desmethyl-apalutamide utilized a non-linear mixed-effect modeling approach.[1][7]
Data Source: Plasma concentration data for both apalutamide and N-desmethyl-apalutamide were pooled from a total of 1,092 individuals.[1] This cohort comprised both healthy male subjects and patients with castration-resistant prostate cancer from seven distinct clinical studies.[1][7]
Modeling Software: The analysis was performed using NONMEM® (version 7.2.0 or higher), a standard software for population pharmacokinetic and pharmacodynamic modeling.[8]
Structural Model: The pharmacokinetics of apalutamide were best described by an open linear two-compartment disposition model.[8] This model incorporated a time-dependent apparent clearance and lagged first-order absorption.[8] For N-desmethyl-apalutamide, an open linear two-compartment disposition model with linear elimination was employed.[8] The formation of the metabolite was assumed to be equivalent to the elimination of apalutamide.[8]
Covariate Analysis: A stepwise approach (forward inclusion followed by backward elimination) was used to assess the impact of various clinically relevant covariates on the pharmacokinetic parameters.[8] The evaluated covariates included health status, body weight, and serum albumin concentration.[1][7] While these three factors showed a statistically significant association with some pharmacokinetic parameters, the magnitude of their effect was small (<25%) and not considered clinically relevant.[1][7][9] Other factors such as age, race, renal function, and hepatic function did not have a discernible impact.[8]
Model Evaluation: The final model was evaluated through both internal and external validation methods.[10] Goodness-of-fit plots, visual predictive checks (VPC), and prediction-corrected visual predictive checks (pcVPC) were utilized to assess the model's predictive performance.[10]
Visualizations: Pathways and Workflows
To further elucidate the processes involved in the pharmacokinetics and analysis of apalutamide, the following diagrams are provided.
Caption: Apalutamide is metabolized to N-desmethyl-apalutamide by CYP enzymes.
Caption: Workflow for the population pharmacokinetic analysis of apalutamide.
Caption: Apalutamide inhibits multiple steps in the androgen receptor signaling pathway.
References
- 1. Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Desmethylapalutamide - Wikipedia [en.wikipedia.org]
- 7. Population Pharmacokinetics of Apalutamide and its Active Metabolite N‑Desmethyl‑Apalutamide in Healthy and Castration‑Resistant Prostate Cancer Subjects - ProQuest [proquest.com]
- 8. page-meeting.org [page-meeting.org]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for the Use of Apalutamide-13C,d3 as an Internal Standard
Introduction
Apalutamide is a non-steroidal anti-androgen agent used in the treatment of prostate cancer.[1][2] Accurate quantification of apalutamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[3][4][5] The use of a stable isotope-labeled internal standard, such as Apalutamide-13C,d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] This internal standard closely mimics the chemical and physical properties of the analyte, apalutamide, which allows for correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[7][8][9] this compound contains one carbon-13 atom and three deuterium atoms, making it distinguishable from the unlabeled apalutamide by mass spectrometry without significantly altering its chromatographic behavior.[6][10]
These application notes provide detailed protocols for the use of this compound as an internal standard for the quantification of apalutamide in plasma samples using LC-MS/MS.
Experimental Protocols
This section details the methodologies for the quantification of apalutamide using this compound as an internal standard. The protocols are based on established and validated LC-MS/MS methods.[7][8][11][12]
Materials and Reagents
-
Analytes: Apalutamide reference standard
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid, ammonium fumarate.
-
Biological Matrix: Human or animal plasma (K2-EDTA as anticoagulant is suitable).[13]
-
Other Reagents: Tert-butyl methyl ether for liquid-liquid extraction.[13]
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare individual primary stock solutions of apalutamide and this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.[13] Store these solutions at -20°C or -80°C.[6]
-
Working Standard Solutions: Prepare working standard solutions of apalutamide by serially diluting the primary stock solution with a mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 0.5 µg/mL or 300 ng/mL) by diluting the primary stock solution with the same solvent mixture.[4][13]
-
Calibration Standards and Quality Control Samples: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the apalutamide working solutions into blank plasma. The concentration range can vary depending on the specific application, for example, from 1.02 to 2030 ng/mL or 307.26 to 200013.87 pg/mL.[7][13] QC samples are typically prepared at four levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).[11]
Sample Preparation
Two common methods for extracting apalutamide and the internal standard from plasma are protein precipitation and liquid-liquid extraction.
Protocol 1: Protein Precipitation [7][8][9]
-
To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add a specified volume of the this compound internal standard working solution.
-
Add a protein precipitating agent, such as acetonitrile (typically 3 volumes of the plasma volume).
-
Vortex the mixture for a few minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction [4][13]
-
To a known volume of plasma, add the this compound internal standard working solution.
-
Add an immiscible organic solvent, such as tert-butyl methyl ether or ethyl acetate.[4][13]
-
Vortex the mixture vigorously for several minutes to facilitate the extraction of the analyte and internal standard into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following tables summarize typical instrument conditions for the analysis of apalutamide using this compound as an internal standard.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| LC System | UPLC/HPLC System | Agilent/1200 or equivalent[4] |
| Column | Atlantis dC18[7] | Inertsil C18 (50x4.6 mm, 5 µm)[4] |
| Mobile Phase A | 0.2% Formic acid in water[7] | 0.1% Formic acid in water[4] |
| Mobile Phase B | Acetonitrile[7] | Acetonitrile[4] |
| Gradient/Isocratic | Isocratic (20:80, A:B)[7] | Isocratic (20:80, A:B)[4] |
| Flow Rate | 0.8 mL/min[7] | Not Specified |
| Column Temperature | Ambient | Not Specified |
| Injection Volume | 10 µL | Not Specified |
| Run Time | 2.5 min[7] | 3.5 min[4] |
Note: A different method uses 5mM ammonium fumarate and acetonitrile (15:85 v/v) as the mobile phase.[13]
Table 2: Mass Spectrometric Conditions
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Apalutamide) | m/z 478 -> 450[7][8] |
| MRM Transition (this compound) | m/z 481 -> 453[7][8] |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50 ms[12] |
Data Presentation
The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables summarize typical performance characteristics of a validated LC-MS/MS method.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.02 - 2030 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.995[7] |
| Intra-day Precision (%RSD) | 2.51 - 6.09%[7] |
| Inter-day Precision (%RSD) | 2.11 - 8.44%[7] |
| Intra-day Accuracy (%RE) | -4.32 to 4.37%[4] |
| Inter-day Accuracy (%RE) | Within ±15% |
| Mean Recovery | > 90%[3][4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of apalutamide in plasma using this compound as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. uhs.nhs.uk [uhs.nhs.uk]
- 3. foundryjournal.net [foundryjournal.net]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. ijcrr.com [ijcrr.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Validation of an LC-ESI-MS/MS method for the determination of apalutamide, a novel non-steroidal anti-androgen in mice plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. esschemco.com [esschemco.com]
- 11. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
- 13. iipseries.org [iipseries.org]
Application Note: Quantitative Analysis of Apalutamide in Biological Matrices using Apalutamide-¹³C,d₃ and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apalutamide is a non-steroidal anti-androgen medication used in the treatment of prostate cancer. Accurate quantification of apalutamide and its active metabolite, N-desmethyl apalutamide, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Apalutamide-¹³C,d₃, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results. This application note provides a detailed protocol for the quantification of apalutamide in human plasma using Apalutamide-¹³C,d₃ as an internal standard.
Principle
The method utilizes the principle of stable isotope dilution. A known amount of Apalutamide-¹³C,d₃ is added to the plasma sample at the beginning of the sample preparation process. This SIL-IS behaves chemically and physically identically to the analyte (apalutamide) throughout extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, precise and accurate quantification can be achieved.
Experimental Protocols
Materials and Reagents
-
Apalutamide reference standard
-
Apalutamide-¹³C,d₃ (Internal Standard, IS)
-
N-desmethyl apalutamide reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with K₂-EDTA as anticoagulant)
-
Dimethyl sulfoxide (DMSO)
Stock and Working Solution Preparation
-
Apalutamide and N-desmethyl apalutamide Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards in a minimal amount of DMSO, then dilute with methanol to the final concentration.[1]
-
Apalutamide-¹³C,d₃ Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50% acetonitrile to create calibration curve standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
This protocol is a widely used, simple, and efficient method for extracting apalutamide from plasma.[2]
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the Apalutamide-¹³C,d₃ internal standard working solution and vortex for 30 seconds.[1]
-
Add 100 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.[1]
-
Vortex the mixture for 5 minutes.[1]
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.[1]
-
Transfer 100 µL of the clear supernatant to an autosampler vial.[1]
-
Inject an appropriate volume (e.g., 1-10 µL) into the LC-MS/MS system.[1][3]
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, both containing 0.1% formic acid. A typical starting condition is 55% acetonitrile and 45% water with 0.1% formic acid.[4]
-
Column Temperature: 40°C.[4]
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Apalutamide: m/z 478.1 → 450.1 (quantifier), 478.1 → 221.1 (qualifier).[4][6]
-
N-desmethyl apalutamide: m/z 464.1 → 435.9 (quantifier), 464.1 → 207.1 (qualifier).[4]
-
Apalutamide-¹³C,d₃: m/z 482.1 → 453.1 (quantifier). This is a predicted transition based on the addition of one ¹³C and three deuterium atoms to the apalutamide molecule, resulting in a mass shift of +4 Da. The fragmentation pattern is expected to be similar to the unlabeled compound.
-
-
Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, and gas flows.[3]
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of apalutamide.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Apalutamide | 1.02 - 2030 | > 0.995 |
| Apalutamide | 25 - 20,000 | Not specified, but linear |
| Apalutamide | 300 - 12,000 | Not specified, but linear |
Data compiled from multiple sources demonstrating typical linear ranges for apalutamide quantification.[1][3][7]
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Apalutamide | LLOQ | 300 | < 3.54 | Not specified | < 3.54 |
| Apalutamide | Low | 840 | < 4.21 | < 4.21 | -4.32 to 2.45 |
| Apalutamide | Medium | 6000 | < 4.21 | < 4.21 | -4.32 to 2.45 |
| Apalutamide | High | 9000 | < 4.21 | < 4.21 | -4.32 to 2.45 |
Representative precision and accuracy data from a validated LC-MS/MS method.[3]
Table 3: Recovery
| Analyte | QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Apalutamide | Low | 840 | > 93.0 |
| Apalutamide | Medium | 6000 | > 93.0 |
| Apalutamide | High | 9000 | > 93.0 |
Recovery data for apalutamide from human plasma.[3]
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of apalutamide.
Apalutamide Metabolism
References
- 1. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foundryjournal.net [foundryjournal.net]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
- 5. Validation of an LC-ESI-MS/MS method for the determination of apalutamide, a novel non-steroidal anti-androgen in mice plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. latamjpharm.org [latamjpharm.org]
- 7. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the Quantification of Apalutamide and its Active Metabolite in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of apalutamide and its active metabolite, N-desmethyl apalutamide, in human plasma.[1] Apalutamide is a non-steroidal antiandrogen agent used in the treatment of prostate cancer.[2] Therapeutic drug monitoring (TDM) is crucial for optimizing dosage and minimizing adverse effects.[1] This method utilizes a straightforward protein precipitation for sample preparation and has been validated according to FDA and EMA guidelines, demonstrating high precision, accuracy, and sensitivity suitable for clinical research and pharmacokinetic studies.[1][3]
Experimental Protocols
Materials and Reagents
-
Analytes: Apalutamide, N-desmethyl apalutamide
-
Internal Standard (IS): Apalutamide-d4 or Canagliflozin[4]
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), DMSO
-
Additives: Formic acid
-
Matrix: Drug-free human plasma
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve apalutamide and N-desmethyl apalutamide in a small volume of DMSO, then bring to final volume with methanol to achieve a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., Apalutamide-d4) in methanol.
-
Working Standard Solutions: Prepare intermediate working standard solutions by serially diluting the primary stock solutions with a methanol/water or acetonitrile/water mixture.[2]
-
Calibration Curve (CC) Standards: Prepare CC standards by spiking blank human plasma with the appropriate working standard solutions. A suggested range is 25 ng/mL to 20,000 ng/mL.[5]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation Protocol (Protein Precipitation)
This protocol is a rapid and effective method for extracting apalutamide from plasma samples.[5]
-
Thaw all plasma samples (patient samples, CC, and QC) at room temperature.
-
Vortex each sample for 3 minutes to ensure homogeneity.
-
Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex for 30 seconds.
-
Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject 1-10 µL of the supernatant into the LC-MS/MS system for analysis.[2][5]
Instrumentation and Analytical Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.[2][5]
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | Ultimate XB-C18, 50 x 4.6 mm, 5 µm[5] |
| Mobile Phase A | 0.1% Formic Acid in Acetonitrile[5] |
| Mobile Phase B | 0.1% Formic Acid in Water[5] |
| Composition | Isocratic: 55% A : 45% B[5] |
| Flow Rate | 0.4 mL/min[5] |
| Column Temp. | 40°C[5] |
| Injection Vol. | 1.0 µL[5] |
| Run Time | ~7.0 minutes[6] |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4][5] |
| Ion Spray Voltage | 5500 V[5] |
| Source Temp. | 500°C[5] |
| MRM Transitions | See Table 1 below |
Table 1: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
|---|---|---|---|
| Apalutamide | 478.1 | 447.1 | [2][4] |
| N-desmethyl apalutamide | 464.0 | 447.0 | Monitoring of the active metabolite[6] |
| Apalutamide-d3 (IS) | 481.0 | 453.0 | Example stable isotope labeled IS[7] |
| Canagliflozin (IS) | 445.1 | 267.1 | Example alternative IS[2][4] |
Method Validation and Performance
The method was validated according to the FDA guidelines for bioanalytical method validation.[3][4][8]
Workflow Diagram
Caption: Figure 1: LC-MS/MS Workflow for Apalutamide Quantification.
Quantitative Data Summary
The following tables summarize the performance characteristics of the validated method.
Table 2: Method Validation Parameters for Apalutamide
| Parameter | Result |
|---|---|
| Linearity Range | 300 - 12,000 ng/mL[2][4] |
| Correlation Coefficient (r²) | > 0.99[7] |
| Lower Limit of Quant. (LLOQ) | 300 ng/mL[2] |
| Intra-day Precision (%CV) | < 4.21%[2] |
| Inter-day Precision (%CV) | < 4.21%[2] |
| Intra-day Accuracy (%RE) | -4.32% to +4.37%[2] |
| Inter-day Accuracy (%RE) | -4.32% to +4.37%[2] |
| Mean Extraction Recovery | > 93.0%[2][4] |
Note: A separate study demonstrated a linearity range of 25-20,000 ng/mL for both apalutamide and N-desmethyl apalutamide, with intra-day precision of 1.7-4.7% and inter-day precision of 3.2-9.8%.[5][6]
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable tool for the simultaneous quantification of apalutamide and its active metabolite in human plasma.[5] The simple protein precipitation protocol ensures high throughput, while the method's performance meets regulatory standards for bioanalytical validation.[1][9] This application note serves as a comprehensive guide for laboratories aiming to implement apalutamide monitoring for clinical and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. ijcrr.com [ijcrr.com]
- 5. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
- 6. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Note: A Robust UPLC Method for the Quantification of Apalutamide using Apalutamide-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Apalutamide in human plasma, utilizing its deuterated analog, Apalutamide-d3, as an internal standard (ISTD). The method is sensitive, specific, and accurate, making it suitable for pharmacokinetic investigations, bioequivalence studies, and therapeutic drug monitoring.[1][2][3] The protocol covers instrumentation, sample preparation via liquid-liquid extraction, and comprehensive method validation according to regulatory guidelines.[3][4]
Introduction
Apalutamide is a potent, non-steroidal androgen receptor (AR) antagonist indicated for the treatment of non-metastatic, castration-resistant prostate cancer (NM-CRPC).[5] It functions by binding to the ligand-binding domain of the AR, which prevents AR nuclear translocation and subsequent signaling.[5] Given its clinical significance, a reliable and validated bioanalytical method is crucial for determining its concentration in biological matrices.
This application note describes the development and validation of a UPLC method that offers high resolution and short run times for the analysis of Apalutamide. The use of a stable isotope-labeled internal standard, Apalutamide-d3, ensures high accuracy and precision by compensating for variability during sample preparation and injection.[2][3]
UPLC Method Development and Protocol
The development strategy focused on achieving optimal separation of Apalutamide and its internal standard from endogenous plasma components while ensuring sensitivity, and robustness.
Caption: Logical workflow for UPLC method development.
Experimental Protocols
2.1.1. Materials and Reagents
-
Apalutamide and Apalutamide-d3 reference standards were procured from a certified supplier.[2]
-
HPLC-grade acetonitrile and tert-butyl methyl ether were purchased from Merck.[2]
-
Ammonium fumarate and glacial acetic acid (analytical grade) were obtained from SD Fine Chem.[2]
-
Human plasma with K2-EDTA as an anticoagulant was sourced from a certified biobank.[2]
-
Water was purified using a Milli-Q system.[2]
2.1.2. Instrumentation and Chromatographic Conditions A UPLC system equipped with a photodiode array (PDA) detector was used for the analysis.[2] The final optimized conditions are summarized in the table below.
| Parameter | Condition |
| Instrumentation | UPLC System with PDA Detector |
| Column | Phenomenex Luna C18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase | 5mM Ammonium Fumarate : Acetonitrile (15:85 v/v) |
| pH (Aqueous Phase) | 3.5 (adjusted with glacial acetic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detector Wavelength | 345 nm |
| Injection Volume | 10 µL |
| Internal Standard (ISTD) | Apalutamide-d3 |
| Run Time | Approximately 4 minutes |
| Table 1: Optimized UPLC Chromatographic Conditions.[2][3] |
2.1.3. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 1 mg of Apalutamide and Apalutamide-d3 into separate 1 mL volumetric flasks. Dissolve and bring to volume with the mobile phase.[2]
-
Working Standard Solutions: Prepare working solutions for calibration curve standards and quality control (QC) samples by serially diluting the stock solutions with the mobile phase.
-
ISTD Working Solution (0.5 µg/mL): Prepare the internal standard working solution by appropriately diluting the Apalutamide-d3 stock solution.[2]
2.1.4. Sample Preparation from Human Plasma A liquid-liquid extraction (LLE) process was employed to extract Apalutamide and Apalutamide-d3 from human plasma.[2][3]
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.
Method Validation Summary
The developed method was validated according to regulatory guidelines, assessing its system suitability, linearity, accuracy, precision, recovery, and stability.[2][3]
3.1. System Suitability System suitability was assessed by injecting six replicate injections of a standard solution. The results confirmed the adequacy of the chromatographic system.
| Parameter | Acceptance Criteria | Observed Result |
| Tailing Factor | Not more than 2 | < 1.5 |
| Theoretical Plates | Not less than 2000 | > 3000 |
| % RSD of Peak Area | Not more than 2.0% | < 1.0% |
| Table 2: System Suitability Results.[6] |
3.2. Linearity and Range The method demonstrated excellent linearity over the concentration range of 307.26 to 200013.87 pg/mL in human plasma.[2][3] The correlation coefficient (r²) was consistently greater than 0.99.
3.3. Accuracy and Precision Accuracy and precision were evaluated at three quality control levels: High (HQC), Medium (MQC), and Low (LQC).
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LQC | < 5.0 | < 5.0 | 95 - 105 |
| MQC | < 5.0 | < 5.0 | 95 - 105 |
| HQC | < 5.0 | < 5.0 | 95 - 105 |
| Table 3: Summary of Accuracy and Precision. The observed values fell within the acceptable range of 3.86 to 4.87.[2][3] |
3.4. Recovery and Matrix Effect The liquid-liquid extraction procedure showed high and consistent recovery for both the analyte and the internal standard across all QC levels.
| QC Level | Mean Recovery (%) |
| LQC | 96.83% |
| MQC | 90.93% |
| HQC | 103.79% |
| Table 4: Extraction Recovery of Apalutamide.[2][3] |
No significant matrix effect was observed, indicating that endogenous plasma components did not interfere with the quantification of Apalutamide or Apalutamide-d3.[2][3]
3.5. Stability Apalutamide was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw cycles, and long-term storage.[1][2][3]
| Stability Test | Condition | Result |
| Freeze-Thaw | Three cycles at -28°C ± 5°C | Stable |
| Bench-Top | Room temperature for 6 hours | Stable |
| Long-Term | 6 days at 5°C ± 3°C | Stable |
| Auto-sampler | 24 hours at 15°C | Stable |
| Table 5: Stability Assessment Summary.[2][3] |
Results and Discussion
Under the optimized chromatographic conditions, Apalutamide and the internal standard Apalutamide-d3 were well-separated with excellent peak shapes. The retention times were found to be approximately 1.48 min for Apalutamide and 1.97 min for Apalutamide-d3.[2][3] The short run time allows for high throughput analysis. The validation data confirms that the method is accurate, precise, and specific for the quantification of Apalutamide in human plasma.
Conclusion
The UPLC method described in this application note is simple, rapid, and highly sensitive for the determination of Apalutamide in human plasma using Apalutamide-d3 as an internal standard.[2][3] The comprehensive validation demonstrates the method's reliability and suitability for routine use in clinical and research settings for pharmacokinetic and therapeutic drug monitoring of Apalutamide.
References
- 1. foundryjournal.net [foundryjournal.net]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrar.org [ijrar.org]
- 6. ijpar.com [ijpar.com]
Application Notes and Protocols for Apalutamide-13C,d3 Analysis
This document provides detailed application notes and protocols for the sample preparation and analysis of Apalutamide, utilizing Apalutamide-13C,d3 as an internal standard, primarily in plasma samples. The methodologies described are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity and selectivity for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Apalutamide is a non-steroidal anti-androgen medication used in the treatment of prostate cancer.[1][2] Accurate quantification of Apalutamide in biological matrices is crucial for understanding its pharmacokinetics, ensuring therapeutic efficacy, and monitoring patient compliance. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.[3][4][5] This application note details two common and effective sample preparation techniques: protein precipitation and liquid-liquid extraction.
Materials and Reagents
-
Apalutamide reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
tert-Butyl methyl ether
-
Ethyl acetate
-
Di-potassium ethylenediaminetetraacetic acid (K2-EDTA) plasma
-
Phosphate buffer
-
Dimethyl sulfoxide (DMSO)
Stock and Working Solution Preparation
Stock Solutions (1 mg/mL): Independently prepare stock solutions of Apalutamide and this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of DMSO and methanol (e.g., 0.2:99.8, v/v).[1] Store these stock solutions at -20°C or -80°C.[1][6]
Working Solutions: Prepare working standard solutions of Apalutamide by serial dilution of the stock solution with an appropriate diluent (e.g., 50% acetonitrile in water or a DMSO:methanol mixture) to create calibration curve standards.[1][6] Prepare the internal standard working solution by diluting the this compound stock solution to a fixed concentration (e.g., 5 µg/mL).[1]
Sample Preparation Protocols
Two primary methods for the extraction of Apalutamide from plasma are detailed below: Protein Precipitation and Liquid-Liquid Extraction.
Protocol 1: Protein Precipitation
Protein precipitation is a rapid and straightforward method for sample clean-up.[2][7][8]
Experimental Protocol:
-
Thaw plasma samples (calibration standards, quality control samples, and unknown samples) at room temperature.
-
Vortex the plasma samples for 3 minutes to ensure homogeneity.[1]
-
In a clean microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 10 µL of the this compound internal standard working solution to the plasma sample.[1]
-
Vortex the mixture for 30 seconds.[1]
-
Add 100 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[1]
-
Vortex the sample for an additional 5 minutes.[1]
-
Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.[1]
-
Carefully transfer 100 µL of the clear supernatant to a clean vial for LC-MS/MS analysis.[1]
-
Inject 1.0 µL of the supernatant into the LC-MS/MS system.[1]
Workflow for Protein Precipitation
Caption: Workflow of the protein precipitation method for Apalutamide analysis.
Protocol 2: Liquid-Liquid Extraction
Liquid-liquid extraction offers a higher degree of sample clean-up compared to protein precipitation, which can be beneficial for reducing matrix effects.[3][4][9]
Experimental Protocol:
-
Thaw plasma samples as described in the protein precipitation protocol.
-
In a clean tube, add 100 µL of the plasma sample.
-
Add the internal standard working solution.
-
Add 5.0 mL of the extraction solvent (e.g., tert-butyl methyl ether or ethyl acetate).[3][6]
-
Vortex the mixture at high speed for 5 minutes and then shake for 20 minutes.[6]
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system for analysis.
Workflow for Liquid-Liquid Extraction
References
- 1. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foundryjournal.net [foundryjournal.net]
- 3. iipseries.org [iipseries.org]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. Validation of an LC-ESI-MS/MS method for the determination of apalutamide, a novel non-steroidal anti-androgen in mice plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijcrr.com [ijcrr.com]
Application Notes and Protocols for Apalutamide-13C,d3 in In Vivo Cell Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Apalutamide-13C,d3 in preclinical in vivo cell experiments, particularly in the context of prostate cancer research. Apalutamide is a potent, non-steroidal androgen receptor (AR) inhibitor.[1][2] The stable isotope-labeled version, this compound, serves as an invaluable tool for a range of in vivo studies, including pharmacokinetics (PK), pharmacodynamics (PD), and metabolic fate analyses, by allowing for precise differentiation and quantification from its endogenous or unlabeled counterparts using mass spectrometry.[3][4][5]
Introduction to Apalutamide and Stable Isotope Labeling
Apalutamide functions by binding directly to the ligand-binding domain of the androgen receptor, which in turn inhibits AR nuclear translocation, DNA binding, and subsequent AR-mediated gene transcription.[1][6][7] This mechanism of action effectively blocks the signaling pathways that drive the growth of prostate cancer cells.[1][2] Preclinical studies in mouse xenograft models have demonstrated that apalutamide administration leads to a reduction in tumor cell proliferation and an increase in apoptosis, resulting in decreased tumor volume.[1][6]
The use of stable isotope-labeled compounds like this compound is a powerful technique in drug development.[3][5] Incorporating heavy isotopes such as Carbon-13 (¹³C) and deuterium (d) into the drug molecule allows for its unambiguous detection and quantification in complex biological matrices.[3] This is particularly advantageous for:
-
Pharmacokinetic (PK) Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of the drug without interference from endogenous compounds.[3][8]
-
Metabolite Identification: Tracing the metabolic fate of apalutamide and identifying its metabolites, such as N-desmethyl apalutamide.[1][6]
-
Target Engagement and Biomarker Studies: Quantifying drug and metabolite levels in tumor tissue to correlate with pharmacodynamic effects.
Quantitative Data Summary
The following tables summarize key quantitative data for apalutamide based on preclinical and clinical studies.
Table 1: In Vitro and In Vivo Efficacy of Apalutamide
| Parameter | Value | Model System | Reference |
| IC₅₀ (AR Binding) | 16 nM | LNCaP cells overexpressing AR | [9] |
| Affinity vs. Bicalutamide | 7- to 10-fold greater | LNCaP cells overexpressing AR | [6][7] |
| Tumor Regression (≥50%) | 8 out of 10 mice | LNCaP/AR xenograft mice (castrated) | [7] |
| Tumor Burden Reduction | 33.5% | Pten-deficient prostate cancer mouse model |
Table 2: Pharmacokinetic Parameters of Apalutamide
| Parameter | Value | Species/Conditions | Reference |
| Bioavailability | ~100% | Human | [6] |
| Plasma Protein Binding | 96% | Human | [6] |
| Metabolism | Primarily by CYP2C8 and CYP3A4 | Human | [6] |
| Active Metabolite | N-desmethyl apalutamide | Human | [1][6] |
| Half-life (t₁/₂) | ~3 days | Human | |
| Apparent Clearance (CL/F) at Steady State | 2.04 L/h | Human | [10] |
| Apparent Volume of Distribution (Vd/F) at Steady State | 276 L | Human | [10] |
| Accumulation (at 240 mg/day) | 5.3-fold (Apalutamide), 85.2-fold (N-desmethyl-apalutamide) | Human | [10] |
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway Inhibition by Apalutamide
Apalutamide exerts its anti-cancer effects by disrupting the androgen receptor signaling cascade at multiple points. The following diagram illustrates this mechanism.
Caption: Mechanism of Apalutamide action on the Androgen Receptor signaling pathway.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo study using this compound in a prostate cancer xenograft mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Apalutamide and autophagy inhibition in a xenograft mouse model of human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apalutamide and autophagy inhibition in a xenograft mouse model of human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discover Automated Tissue Homogenization for LC-MS Analysis | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Profile of apalutamide in the treatment of metastatic castration-resistant prostate cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choice of LC-MS Methods for the Absolute Quantification of Drug-Metabolizing Enzymes and Transporters in Human Tissue: a Comparative Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 10. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Bioanalytical Method Validation of Apalutamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apalutamide is a non-steroidal anti-androgen medication utilized in the treatment of prostate cancer.[1] Robust bioanalytical methods are crucial for the quantitative determination of Apalutamide in biological matrices to support pharmacokinetic, toxicokinetic, and bioequivalence studies.[2][3] This document provides detailed application notes and protocols for the validation of a bioanalytical method for Apalutamide in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive technique.[2][3] The protocols are designed in accordance with regulatory guidelines from the FDA and EMA to ensure data integrity and reliability.[4][5][6][7]
Experimental Protocols
Materials and Reagents
-
Analytes: Apalutamide reference standard, Apalutamide-D3 or Apalutamide-d4 as internal standard (IS).[8][9][10]
-
Reagents: HPLC grade acetonitrile, methanol, and water; formic acid, ammonium fumarate, ethyl acetate, and tert-butyl methyl ether.[2][3][8]
-
Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.[8]
Instrumentation
A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source is required.[1]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Apalutamide and the internal standard in a suitable solvent such as methanol or a mixture of acetonitrile and water to achieve a final concentration of 1 mg/mL.[1] Store stock solutions at -20°C.[1]
-
Working Solutions: Prepare working solutions by serially diluting the stock solutions with the mobile phase or an appropriate solvent to desired concentrations for calibration curve standards and quality control samples.[1]
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards at a minimum of six to eight non-zero concentration levels.[1]
-
Prepare quality control samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[10]
Sample Preparation
Two common extraction techniques for Apalutamide from plasma are Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP).
Protocol 1: Liquid-Liquid Extraction (LLE) [1][2][3][8]
-
To 100 µL of plasma sample, add 125 µL of the internal standard working solution.[1]
-
Add 5.0 mL of an extraction solvent (e.g., ethyl acetate or tert-butyl methyl ether).[1][2][3][8]
-
Vortex the mixture for 5 minutes and then shake for 20 minutes.[1]
-
Centrifuge the samples at 5000 rpm for 15 minutes at 5°C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PP) [10][11]
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution and vortex for 30 seconds.[10]
-
Add 100 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.[10]
-
Vortex the sample for an additional 5 minutes.[10]
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.[10]
-
Transfer the clear supernatant to an autosampler vial for injection.[10]
Bioanalytical Method Validation Parameters
The method should be validated for the following parameters as per regulatory guidelines:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the determined values to the true value and the degree of scatter, respectively. Assessed at LLOQ, LQC, MQC, and HQC levels.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Data Presentation
Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 |
| Chromatographic Column | Inertsil C18 (50x4.6 mm, 5 µm)[2][3] | Atlantis dC18[11] |
| Mobile Phase | 0.1% Formic acid in water and Acetonitrile (20:80, v/v)[2][3] | 0.2% Formic acid in water and Acetonitrile (20:80, v/v)[11] |
| Flow Rate | Isocratic | 0.8 mL/min[11] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2][3][11] | Positive Electrospray Ionization (ESI+)[11] |
| MRM Transitions (m/z) | Apalutamide: 478.09 → 447.05[1][2][3] | Apalutamide: 478 → 450[11] |
| Apalutamide-d3 (IS): Not specified | Apalutamide-d3 (IS): 481 → 453[11] |
Validation Summary
| Parameter | Acceptance Criteria (FDA/EMA) | Typical Results for Apalutamide |
| Linearity (r²) | ≥ 0.99 | > 0.995[11] |
| Concentration Range | Dependent on expected concentrations | 1.02-2030 ng/mL[11], 300–12000 ng/mL[1][2][3] |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | 2.11-8.44%[11] |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | 2.51-6.09%[11] |
| Intra-day Accuracy (%RE) | ± 15% (± 20% for LLOQ) | Within -4.32 to 2.45%[2][3] |
| Inter-day Accuracy (%RE) | ± 15% (± 20% for LLOQ) | Within -4.32 to 4.37%[1] |
| Recovery | Consistent, precise, and reproducible | > 93.0%[1][2][3] |
| Matrix Effect | Should be assessed and minimized | No significant matrix effect observed in reported methods.[8] |
Stability Data
| Stability Test | Conditions | Acceptance Criteria | Typical Results for Apalutamide |
| Freeze-Thaw Stability | 3 cycles at -20°C[12] | % Mean Stability: 85-115% | Stable[1][8] |
| Bench-Top Stability | Room temperature for a specified duration (e.g., 6-8 hours)[1][8] | % Mean Stability: 85-115% | Stable[1][8] |
| Short-Term Stability | ~24 hours at a specified temperature[8] | % Mean Stability: 85-115% | Stable[8] |
| Long-Term Stability | -20°C or -80°C for an extended period | % Mean Stability: 85-115% | Stable[1] |
| Stock Solution Stability | Room temperature and refrigerated conditions | % Mean Stability: 85-115% | Stable[12] |
Mandatory Visualization
Caption: Workflow for Apalutamide bioanalysis.
Caption: Bioanalytical method validation process.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. Method Development and Validation for the Analysis of Apalutamide in Human Plasma by LC–MS/MS | Semantic Scholar [semanticscholar.org]
- 3. ijcrr.com [ijcrr.com]
- 4. elearning.unite.it [elearning.unite.it]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. iipseries.org [iipseries.org]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of an LC-ESI-MS/MS method for the determination of apalutamide, a novel non-steroidal anti-androgen in mice plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. foundryjournal.net [foundryjournal.net]
Application Notes and Protocols for Liquid-Liquid Extraction of Apalutamide from Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of Apalutamide from human plasma, a critical step for pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development.
Apalutamide, a nonsteroidal antiandrogen agent, is highly protein-bound in plasma (approximately 96%), necessitating an efficient extraction method to ensure accurate quantification.[1][2] LLE is a robust technique that effectively separates the analyte from plasma proteins and other endogenous interferences. This document outlines two validated LLE methods using different organic solvents, as well as a protein precipitation method for comparison.
Quantitative Data Summary
The following tables summarize the performance characteristics of different extraction and analytical methods for Apalutamide from human plasma, providing a basis for method selection and comparison.
Table 1: Liquid-Liquid Extraction (LLE) Method Comparison
| Parameter | Method 1: Ethyl Acetate LLE | Method 2: Tert-Butyl Methyl Ether LLE |
| Extraction Solvent | Ethyl Acetate | Tert-Butyl Methyl Ether |
| Internal Standard | Canagliflozin | Apalutamide-D3 |
| Linearity Range | 300–12000 ng/mL[3] | 307.26–200013.87 pg/ml[4] |
| Mean Recovery | > 93.0%[3] | 90.93% - 103.79%[4][5] |
| Precision (RSD) | < 4.21%[3] | 3.86% to 4.87%[4][5] |
| Analytical Technique | LC-MS/MS[3] | UPLC-DAD[4][5] |
Table 2: Protein Precipitation Method
| Parameter | Method 3: Acetonitrile Protein Precipitation |
| Precipitating Agent | Acetonitrile[6] |
| Internal Standard | Budesonide[6] |
| Linearity Range | 2–10 µg/ml[6] |
| Recovery | 90% to 100%[6] |
| Precision (RSD) | 0% to 2%[6] |
| Analytical Technique | HPLC-UV[6] |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below.
Protocol 1: Liquid-Liquid Extraction with Ethyl Acetate
This protocol is based on a validated LC-MS/MS method for the analysis of Apalutamide in human plasma.[3][7]
1. Materials and Reagents:
-
Human plasma (with K2-EDTA as anticoagulant)
-
Apalutamide reference standard
-
Canagliflozin (Internal Standard)
-
Ethyl Acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (AR grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of Apalutamide and Canagliflozin (IS) at a concentration of 1.0 mg/mL in 90% acetonitrile in water.[7]
-
Working Solutions: Prepare working solutions by serially diluting the stock solutions with the diluent.[7]
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working solutions into blank human plasma to obtain calibration standards over the desired concentration range (e.g., 300–12000 ng/mL) and QC samples at low, medium, and high concentrations.[3][7]
3. Extraction Procedure:
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.[7]
-
Add 125 µL of the internal standard working solution (Canagliflozin).[7]
-
Add 5.0 mL of ethyl acetate.[7]
-
Vortex the mixture at high speed for 5 minutes, followed by shaking for 20 minutes.[7]
-
Centrifuge the samples at 5000 rpm for 15 minutes at 5°C.[7]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 200 µL of 0.1% formic acid and acetonitrile, 20:80, v/v).[3]
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Column: Inertsil C18 (50×4.6 mm i.d., 5 µm)[3]
-
Mobile Phase: 0.1% formic acid and acetonitrile (20:80, v/v)[3]
-
Flow Rate: 0.80 mL/min[7]
-
Injection Volume: 10 µL[7]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[3]
-
MRM Transitions:
Protocol 2: Liquid-Liquid Extraction with Tert-Butyl Methyl Ether
This protocol is based on a validated UPLC-DAD method.[4][5]
1. Materials and Reagents:
-
Human plasma (with K2-EDTA as anticoagulant)
-
Apalutamide reference standard
-
Apalutamide-D3 (Internal Standard)
-
Tert-Butyl Methyl Ether (HPLC grade)
-
Formic Acid (AR grade)
-
Ammonium Fumarate
-
Acetonitrile (HPLC grade)
-
Glacial Acetic Acid
-
Microcentrifuge tubes
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of Apalutamide (1 mg/mL) and Apalutamide-D3 in the mobile phase.[4]
-
Working IS Solution: Prepare a 0.5 µg/mL solution of Apalutamide-D3 by diluting the stock solution.[4]
-
Calibration Standards and QC Samples: Prepare spiked plasma standards and QC samples covering the desired concentration range (e.g., 307.26–200013.87 pg/ml).[4][5]
3. Extraction Procedure:
-
Transfer 200 µL of plasma sample into a vial.[4]
-
Add 50 µL of the internal standard working solution (Apalutamide-D3).[4]
-
Add 100 µL of 2% formic acid and vortex for 10 seconds.[4]
-
Add 2.5 mL of tert-butyl methyl ether and vortex for 10 minutes.[4]
-
Centrifuge the samples.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
4. UPLC-DAD Conditions:
-
Mobile Phase: 5 mM ammonium fumarate and acetonitrile (15:85 v/v), pH adjusted to 3.5 with glacial acetic acid.[4][5]
-
Flow Rate: 1 mL/min[4]
-
Retention Times: Apalutamide: 1.48 min; Apalutamide-D3 (IS): 1.97 min.[4][5]
Protocol 3: Protein Precipitation with Acetonitrile
This protocol offers a simpler, though potentially less clean, extraction method compared to LLE.[6]
1. Materials and Reagents:
-
Human plasma
-
Apalutamide reference standard
-
Budesonide (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Phosphate Buffer (0.1M, pH 4.60)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
0.22 µm membrane filter
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare 1000 µg/ml stock solutions of Apalutamide and Budesonide in acetonitrile.[6]
-
Working Solutions: Prepare working solutions by diluting the stock solutions to achieve final concentrations in the range of 2–10 µg/ml for Apalutamide and 10 µg/ml for Budesononide.[6]
-
Spiked Plasma Samples: To 4.8 mL of plasma, add 0.1 mL of each Apalutamide stock solution and 0.1 mL of the Budesonide stock solution.[6]
3. Extraction Procedure:
-
Vortex the spiked plasma sample for 10 minutes.[6]
-
Add an equal volume of acetonitrile (1:1 ratio) to the vortexed solution.[6]
-
Vortex the mixture again.
-
Centrifuge the solution for 10 minutes.[6]
-
Filter the supernatant through a 0.22 µm membrane filter.[6]
-
Inject the filtered solution into the HPLC system.
4. HPLC-UV Conditions:
-
Column: Agilent Eclipse XDB C8 (150 × 4.6 mm)[6]
-
Mobile Phase: Acetonitrile: 0.1M Phosphate Buffer (pH 4.60) (60:40)[6]
-
Flow Rate: 1.0 ml/min[6]
-
Detection Wavelength: 245 nm[6]
-
Retention Time: Apalutamide: 4.5 minutes[6]
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for Liquid-Liquid Extraction of Apalutamide using Ethyl Acetate.
Caption: Workflow for Liquid-Liquid Extraction of Apalutamide using Tert-Butyl Methyl Ether.
Caption: Workflow for Protein Precipitation of Apalutamide using Acetonitrile.
References
- 1. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijcrr.com [ijcrr.com]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
- 6. foundryjournal.net [foundryjournal.net]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application Note & Protocol: Apalutamide-¹³C,d₃ for Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals in oncology, pharmacology, and metabolomics.
Introduction
Apalutamide is a potent, non-steroidal androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[1][2][3] It functions by binding directly to the ligand-binding domain of the AR, which in turn inhibits AR nuclear translocation, DNA binding, and AR-mediated transcription.[4][5][6][7] This comprehensive blockade of the AR signaling pathway leads to decreased tumor cell proliferation and increased apoptosis.[4][8]
Prostate cancer progression is intrinsically linked to metabolic reprogramming, where cancer cells alter pathways like glycolysis, the TCA cycle, and lipid synthesis to fuel rapid growth.[9][10][11] Since the AR is a master regulator of many of these energy-producing pathways, treatment with Apalutamide not only halts AR-driven proliferation but also induces significant metabolic shifts.[11]
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful methodology for quantifying the dynamic activities of metabolic pathways (i.e., metabolic flux).[12][13] By introducing a stable, heavy isotope-labeled substrate into a biological system, researchers can trace the labeled atoms as they are incorporated into downstream metabolites.[14][15] Apalutamide labeled with stable isotopes (Apalutamide-¹³C,d₃) serves as a novel tool for two primary applications:
-
Pharmacometabolomics: Tracing the metabolic fate and flux of Apalutamide itself to better understand its biotransformation and clearance.
-
Pharmacodynamics: Quantifying how Apalutamide perturbs the central carbon metabolism of cancer cells, revealing the metabolic vulnerabilities it induces.
This document provides detailed protocols for using Apalutamide-¹³C,d₃ in metabolic flux analysis (MFA) studies with prostate cancer cell lines using Liquid Chromatography-Mass Spectrometry (LC-MS).
Core Concepts & Signaling
Apalutamide targets the Androgen Receptor (AR) signaling pathway, a critical driver of prostate cancer growth and metabolism. The diagram below illustrates Apalutamide's mechanism of action and the subsequent impact on metabolic pathways known to be regulated by AR signaling.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. io.nihr.ac.uk [io.nihr.ac.uk]
- 3. prostatecanceruk.org [prostatecanceruk.org]
- 4. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 5. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Apalutamide? [synapse.patsnap.com]
- 8. cancercareontario.ca [cancercareontario.ca]
- 9. Recent Advances in Metabolic Profiling And Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Imaging in Prostate Cancer: Where We Are - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Metabolic Vulnerabilities to Overcome Prostate Cancer Resistance: Dual Therapy with Apalutamide and Complex I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Flux Analysis [sciex.com]
- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Apalutamide LC-MS/MS Analysis Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting LC-MS/MS analysis of Apalutamide.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of Apalutamide.
Question: Why am I observing poor peak shape (e.g., fronting, tailing, or broad peaks) for Apalutamide and/or its metabolite, N-desmethyl apalutamide?
Answer: Poor peak shape can arise from several factors related to your liquid chromatography (LC) method. Here are some potential causes and solutions:
-
Mobile Phase Composition: The mobile phase composition is critical for achieving good peak shape. An improper ratio of aqueous and organic phases can lead to issues. For instance, one successful method utilized a mobile phase of 55% solvent A (0.1% formic acid in acetonitrile) and 45% solvent B (0.1% formic acid in water)[1][2]. Another approach used 0.2% formic acid in water and acetonitrile (20:80, v/v)[3]. Experiment with adjusting the mobile phase composition to optimize peak symmetry.
-
Column Choice: The choice of analytical column is crucial. C18 columns are commonly used for Apalutamide analysis. Examples include the Ultimate XB-C18 (50 × 4.6 mm, 5 μm) and Atlantis dC18 columns[1][2][3]. Ensure your column is appropriate for the application and is not degraded.
-
Flow Rate: The flow rate of the mobile phase can impact peak shape. A flow rate of 0.4 mL/min has been used successfully with a 4.6 mm ID column, while a higher flow rate of 0.8 mL/min was used with a narrower bore column[1][2][3]. Optimize the flow rate for your specific column dimensions.
-
Sample Solvent: The solvent used to reconstitute the sample after extraction should be compatible with the mobile phase. Reconstituting the dried extract in the mobile phase itself is a common practice to ensure good peak shape[4].
Question: I am experiencing low signal intensity or sensitivity for Apalutamide. What are the possible causes and how can I improve it?
Answer: Low signal intensity can be attributed to issues with sample preparation, mass spectrometry settings, or the LC method.
-
Sample Preparation and Extraction: Inefficient extraction of Apalutamide from the plasma matrix will result in low recovery and poor signal. Protein precipitation is a common and effective method. One protocol involves adding acetonitrile (with 0.1% formic acid) to the plasma sample to precipitate proteins[1][2]. Another option is liquid-liquid extraction using ethyl acetate[4][5]. Ensure thorough vortexing and centrifugation for optimal extraction[1][2].
-
Mass Spectrometer Parameters: The mass spectrometer settings must be optimized for Apalutamide. Key parameters include:
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used for Apalutamide analysis[1][2][4].
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions should be used for quantification. For Apalutamide, a common transition is m/z 478.09 → 447.05[4]. Another reported transition is m/z 478 → 450[3].
-
Source Parameters: Optimization of source parameters like temperature, gas flows (nebulizer, auxiliary, curtain), and ion spray voltage is critical. For example, a source temperature of 500°C and an ion spray voltage of 5500 V have been successfully used[1][2].
-
-
Internal Standard: The use of a suitable internal standard (IS) is crucial for accurate quantification and can help diagnose issues with injection or ionization suppression. Deuterated analogs such as Apalutamide-d3 or Apalutamide-d4 are ideal internal standards[1][2][3]. Canagliflozin has also been used as an internal standard[4][6].
Question: My results show high variability between injections. What could be the cause?
Answer: High variability can stem from several sources, including the autosampler, sample preparation, and system stability.
-
Autosampler Performance: Inconsistent injection volumes can lead to variability. Ensure the autosampler is properly maintained and calibrated. Keeping the injection plate at a controlled temperature (e.g., 4°C) can improve reproducibility[1][2].
-
Inconsistent Sample Preparation: Variability in sample preparation, such as inconsistent vortexing times or pipetting errors, can lead to variable results. Adhering to a standardized and validated protocol is essential[1][2][4].
-
System Equilibration: Ensure the LC system is fully equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can cause retention time shifts and variable peak areas.
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard for Apalutamide LC-MS/MS analysis?
A1: The most suitable internal standards are stable isotope-labeled analogs of the analyte. For Apalutamide, Apalutamide-d3 and Apalutamide-d4 are commonly used and recommended[1][2][3]. In cases where a stable isotope-labeled standard is unavailable, other compounds like Canagliflozin have been successfully used as an internal standard[4][6].
Q2: What are the typical MRM transitions for Apalutamide and its active metabolite, N-desmethyl apalutamide?
A2: Commonly used MRM transitions in positive ionization mode are:
-
N-desmethyl apalutamide: The precursor ion will be different due to the demethylation. While not explicitly stated in all provided contexts, its fragmentation would be monitored in a similar fashion.
-
Apalutamide-d3 (IS): m/z 481 → 453[3].
Q3: What are the key parameters for the mass spectrometer when analyzing Apalutamide?
A3: Key mass spectrometer parameters for Apalutamide analysis using a triple quadrupole instrument with an ESI source in positive mode include:
-
Gas Settings (psi):
-
Compound-Specific Parameters (Volts and eV): These include declustering potential (DP), entrance potential (EP), collision exit potential (CXP), and collision energy (CE). These need to be optimized for your specific instrument but published values can be a good starting point[1][2].
Experimental Protocols
Protocol 1: Protein Precipitation Method for Plasma Sample Preparation[1][2]
-
Thaw plasma samples (calibration standards, QC samples, and patient samples) at room temperature.
-
Vortex the samples for 3 minutes.
-
Aliquot 50 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., Apalutamide-d4).
-
Vortex the mixture for 30 seconds.
-
Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the sample for an additional 5 minutes.
-
Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject 1.0 µL into the LC-MS/MS system for analysis.
Protocol 2: Liquid Chromatography Method[1][2]
-
Column: Ultimate XB-C18, 50 × 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% formic acid in acetonitrile
-
Mobile Phase B: 0.1% formic acid in water
-
Gradient/Isocratic: 55% Solvent A and 45% Solvent B (Isocratic)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1 µL
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for Apalutamide Analysis
| Parameter | Method 1 | Method 2 |
| LC Column | Ultimate XB-C18 (50 x 4.6 mm, 5 µm)[1][2] | Atlantis dC18[3] |
| Mobile Phase | 55% ACN w/ 0.1% FA, 45% H2O w/ 0.1% FA[1][2] | 80% ACN, 20% H2O w/ 0.2% FA[3] |
| Flow Rate | 0.4 mL/min[1][2] | 0.8 mL/min[3] |
| Run Time | 7.0 min[1][2] | 2.5 min[3] |
| Ionization Mode | ESI+[1][2] | ESI+[3] |
| MRM Transition | Not specified in detail | m/z 478 → 450[3] |
| Internal Standard | Apalutamide-d4[1][2] | Apalutamide-d3[3] |
| Linearity Range | 0.025 - 20 µg/mL[1][2] | 1.02 - 2030 ng/mL[3] |
Visualizations
References
- 1. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
- 2. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an LC-ESI-MS/MS method for the determination of apalutamide, a novel non-steroidal anti-androgen in mice plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. ijcrr.com [ijcrr.com]
- 6. jddtonline.info [jddtonline.info]
Technical Support Center: Apalutamide Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the bioanalysis of Apalutamide, with a specific focus on mitigating the matrix effect.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a concern in Apalutamide bioanalysis?
A1: The matrix effect is the alteration of analyte ionization efficiency by co-eluting endogenous components of the biological sample (e.g., plasma, serum). This can lead to ion suppression or enhancement, resulting in inaccurate quantification of Apalutamide. It is a significant concern in LC-MS/MS-based bioanalysis as it can affect the accuracy, precision, and sensitivity of the method.[1]
Q2: How is the matrix effect for Apalutamide quantified?
A2: The matrix effect is typically assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated, and an IS-normalized MF is often used to account for variability. According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized MF should be less than 15%.[1][2]
Q3: What are the common sample preparation techniques to minimize the matrix effect for Apalutamide?
A3: Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method using solvents like acetonitrile or methanol to precipitate plasma proteins.[3][4]
-
Liquid-Liquid Extraction (LLE): This technique uses a water-immiscible organic solvent to extract Apalutamide from the aqueous plasma, leaving many matrix components behind. Solvents like ethyl acetate and tert-butyl methyl ether have been used.[5][6]
-
Solid-Phase Extraction (SPE): A more selective method that can provide cleaner extracts, though it is more time-consuming and costly.
The choice of method depends on the required sensitivity, throughput, and the nature of the interfering matrix components.
Q4: Can an internal standard (IS) correct for the matrix effect in Apalutamide analysis?
A4: Yes, a suitable internal standard, ideally a stable isotope-labeled version of Apalutamide (e.g., Apalutamide-d3 or Apalutamide-d4), can effectively compensate for matrix effects.[3][7] The IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus maintaining an accurate analyte-to-IS peak area ratio.
Troubleshooting Guide
This guide addresses common issues related to the matrix effect during Apalutamide bioanalysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in analyte response across different plasma lots. | Significant lot-to-lot variation in endogenous matrix components. | 1. Evaluate the matrix effect using at least six different lots of blank matrix.[1]2. Optimize the sample preparation method for better cleanup (e.g., switch from PPT to LLE or SPE).3. Ensure the internal standard closely tracks the analyte's behavior. |
| Poor recovery of Apalutamide. | Inefficient extraction from the biological matrix. | 1. Optimize the extraction solvent and pH for LLE.2. For PPT, evaluate different precipitation solvents and their ratios.3. For SPE, screen different sorbents and elution solvents. |
| Ion suppression observed at the retention time of Apalutamide. | Co-elution of phospholipids or other endogenous components. | 1. Modify the chromatographic conditions (e.g., change the mobile phase composition, gradient profile, or column chemistry) to separate Apalutamide from interfering peaks.2. Implement a divert valve to direct the early-eluting, highly abundant matrix components to waste.3. Utilize a more effective sample cleanup technique. |
| Inconsistent results between calibration standards and quality control (QC) samples. | The matrix of the standards and QCs does not adequately match the study samples. | 1. Prepare calibration standards and QCs in the same biological matrix as the study samples.2. If using a surrogate matrix, ensure it has been thoroughly validated to show no difference in matrix effect compared to the authentic matrix. |
Quantitative Data Summary
The following tables summarize quantitative data on matrix effect and recovery for Apalutamide from various published methods.
Table 1: Summary of Matrix Effect Data for Apalutamide in Human Plasma
| Analyte | QC Level | Matrix Factor (%) | IS Normalized Matrix Factor CV (%) | Reference |
| Apalutamide | LQC | 96.42 | - | [6] |
| Apalutamide | HQC | - | - | [6] |
| Apalutamide | LQC & HQC | 102.01 - 102.59 | - | [5] |
| Apalutamide | - | - | < 5.24 | [2][8] |
| N-desmethyl Apalutamide | - | - | < 6.45 | [2][8] |
Table 2: Summary of Recovery Data for Apalutamide in Plasma
| Extraction Method | Analyte | QC Level | Mean Recovery (%) | Reference |
| Liquid-Liquid Extraction | Apalutamide | LQC, MQC, HQC | 88.65 - 96.83 | [5] |
| Liquid-Liquid Extraction | Apalutamide | LQC, MQC, HQC | > 93.0 | [6] |
| Protein Precipitation | Apalutamide | - | 104.4 - 109.7 | [2] |
| Protein Precipitation | N-desmethyl Apalutamide | - | 103.5 - 110.4 | [2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Apalutamide in Human Plasma
This protocol is based on the methodology described by Patel et al. (2022).[6]
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a clean tube.
-
Add 125 µL of the internal standard (Canagliflozin, 300 ng/mL) working solution.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 5.0 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
-
LC-MS/MS Parameters:
-
Column: Inertsil C18 (50x4.6 mm, 5 µm)[6]
-
Mobile Phase: 0.1% formic acid in water and acetonitrile (20:80, v/v)[6]
-
Flow Rate: 0.8 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Protocol 2: Protein Precipitation (PPT) for Apalutamide and N-desmethyl Apalutamide in Human Plasma
This protocol is adapted from the method described by Liu et al. (2023).[3]
-
Sample Preparation:
-
Pipette 50 µL of human plasma into a clean tube.
-
Add 10 µL of the internal standard (Apalutamide-d4) working solution.
-
Vortex for 30 seconds.
-
-
Precipitation:
-
Add 100 µL of acetonitrile containing 0.1% formic acid.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 r/min for 5 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Transfer 100 µL of the clear supernatant to a new vial.
-
Inject 1.0 µL into the LC-MS/MS system.
-
LC-MS/MS Parameters:
-
Mobile Phase: 55% solvent A (0.1% formic acid in acetonitrile) and 45% solvent B (0.1% formic acid in water)[3][9]
-
Flow Rate: 0.4 mL/min[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
-
MRM Transitions:
Visualizations
Caption: Liquid-Liquid Extraction Workflow for Apalutamide.
Caption: Protein Precipitation Workflow for Apalutamide.
Caption: Troubleshooting Decision Tree for Matrix Effect.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
- 3. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foundryjournal.net [foundryjournal.net]
- 5. iipseries.org [iipseries.org]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Apalutamide Technical Support Center: Troubleshooting Degradation and Impurity Analysis
Welcome to the technical support center for Apalutamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of Apalutamide and the analysis of its impurities. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Apalutamide susceptible to degradation?
Apalutamide has been shown to degrade under hydrolytic (acidic and alkaline) and oxidative conditions.[1][2] It is relatively stable under neutral, photolytic (light), and thermal (heat) stress conditions.[1][2]
Q2: What are the common types of impurities associated with Apalutamide?
Impurities in Apalutamide can be categorized as:
-
Process-Related Impurities: These can arise from starting materials, intermediates, or by-products during the synthesis of the drug substance.[3][4]
-
Degradation Impurities: These are formed when the drug substance is exposed to stress conditions such as acid, base, or oxidizing agents.[3] Common degradation pathways include hydrolysis and oxidation.[3][5]
-
Elemental Impurities: Trace levels of heavy metals may be introduced during the manufacturing process.[3]
Q3: How many degradation products of Apalutamide have been identified in forced degradation studies?
Forced degradation studies have identified multiple degradation products (DPs). Some studies have reported observing and characterizing up to seven distinct degradation products, often labeled as DP-1 through DP-7.[6][7][8] The specific number and nature of these DPs depend on the stress conditions applied.
Troubleshooting Guides
Issue: Unexpected Peaks in HPLC Chromatogram During Stability Studies
Possible Cause 1: Degradation of Apalutamide.
-
Troubleshooting Steps:
-
Confirm the identity of the unexpected peaks by comparing the chromatogram with those from forced degradation studies.
-
Analyze the sample using a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks and compare them with known degradation products of Apalutamide.
-
Review the storage and handling conditions of your sample. Apalutamide is known to degrade in acidic, alkaline, and oxidative environments.[1][5]
-
Possible Cause 2: Contamination.
-
Troubleshooting Steps:
-
Analyze a blank sample (diluent only) to check for contamination in the solvent or HPLC system.
-
Ensure proper cleaning procedures for all glassware and equipment.
-
Verify the purity of the reference standards used.
-
Issue: Poor Separation of Apalutamide and its Impurities
Possible Cause: Suboptimal HPLC Method Parameters.
-
Troubleshooting Steps:
-
Mobile Phase: Adjust the pH and composition of the mobile phase. A common mobile phase for Apalutamide analysis consists of a buffer (e.g., ammonium phosphate or formic acid) and an organic solvent like acetonitrile in a gradient elution mode.[6][7][9]
-
Column: Ensure you are using an appropriate column. C18 columns are frequently used for the separation of Apalutamide and its impurities.[6][7][9] Column temperature can also be optimized (e.g., 45°C) to improve separation.[9]
-
Flow Rate: Optimize the flow rate. A flow rate of 1.0 mL/min is commonly reported.[6][7][9]
-
Gradient Program: Modify the gradient elution program to provide better resolution between closely eluting peaks.
-
Data and Protocols
Summary of Forced Degradation Studies
The stability of Apalutamide has been investigated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
| Stress Condition | Stressor | Exposure Time & Temperature | Observation |
| Acidic Hydrolysis | 2N HCl | 24 hours at 80°C | Degradation observed |
| Alkaline Hydrolysis | 0.1N NaOH | Not specified, at room temperature | Degradation observed |
| Neutral Hydrolysis | Water | 5 days at 80°C | No significant degradation |
| Oxidative Degradation | 3% H₂O₂ | 3 hours in the dark | Degradation observed |
| Thermal Degradation | Heat | Solid state | Stable |
| Photolytic Degradation | Light | Solid state | Stable |
Table based on data from forced degradation studies.[6]
Key Experimental Protocols
1. Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on Apalutamide.
-
Objective: To identify potential degradation products and pathways.
-
Methodology:
-
Prepare a stock solution of Apalutamide in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Acid Degradation: Treat the drug solution with an acid (e.g., 2N HCl) and heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).
-
Alkaline Degradation: Treat the drug solution with a base (e.g., 0.1N NaOH) at room temperature.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) in the dark.
-
Neutral Hydrolysis: Reflux the drug solution in water.
-
Photolytic Degradation: Expose the solid drug to UV and visible light.
-
Thermal Degradation: Heat the solid drug at an elevated temperature.
-
After exposure, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method.
-
2. Stability-Indicating HPLC Method
This protocol provides a typical HPLC method for the analysis of Apalutamide and its impurities.
| Parameter | Specification |
| Column | Shimpack C18 (4.6 mm × 250 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm or 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | 45°C |
This is a representative method; parameters may need to be optimized for specific applications.[6][9]
Visualizations
Caption: Apalutamide Degradation Pathways under Stress Conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. mjpms.in [mjpms.in]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation of an Anticancer Drug Apalutamide: Impurity Profiling and Structure Elucidation Study [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Degradation pathways and impurity profiling of the anticancer drug apalutamide by HPLC and LC-MS/MS and separation of impurities using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Apalutamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on the anti-cancer drug Apalutamide.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Apalutamide expected to degrade?
Apalutamide is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[1][2] It has been found to be relatively stable under neutral hydrolysis, photolytic, and thermal stress.[1][2]
Q2: How many degradation products (DPs) are typically observed?
Forced degradation studies have identified between five and seven degradation products.[3][4][5] The number of DPs observed can vary depending on the specific stress conditions and the sensitivity of the analytical method used.
Q3: What are the common analytical techniques used to study Apalutamide degradation?
A stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating Apalutamide from its degradation products.[3][4] For structure elucidation of the DPs, liquid chromatography-mass spectrometry (LC-MS/MS), often with a Quadrupole Time-of-Flight (Q-TOF) analyzer, is employed.[4]
Q4: I am not seeing significant degradation under thermal or photolytic stress. Is this normal?
Yes, this is consistent with published findings. Apalutamide has been shown to be stable when subjected to thermal and photolytic stress conditions as per ICH guidelines.[1][2]
Q5: My results show poor separation between the main peak and the degradation products. What can I do?
Poor separation can be addressed by optimizing the HPLC method. Consider the following:
-
Column Chemistry: C18 columns are commonly used.[4] Ensure your column is appropriate and in good condition.
-
Mobile Phase: A gradient elution program using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is effective.[2][4] Adjusting the gradient slope, pH, or buffer concentration can improve resolution.[3]
-
Flow Rate and Column Temperature: Optimizing the flow rate and column temperature can also enhance separation.[3]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No degradation observed under acidic or alkaline conditions. | Stress conditions are too mild (concentration, temperature, or duration). | Increase the concentration of the acid/base, elevate the temperature (e.g., to 80°C), or extend the exposure time.[4] For alkaline conditions, even room temperature with 0.1N NaOH should yield degradation.[4] |
| Complete degradation of Apalutamide. | Stress conditions are too harsh. | Reduce the stressor concentration, lower the temperature, or shorten the duration of the study. The goal is to achieve partial degradation (typically 5-20%) to properly identify and quantify the degradation products. |
| Inconsistent or irreproducible degradation results. | Inconsistent sample preparation or experimental conditions. | Ensure precise control over temperature, time, and concentration of stressors. Use a calibrated and validated analytical method. |
| Appearance of extraneous peaks in the chromatogram. | Contamination from solvents, glassware, or the sample itself. | Use high-purity solvents and thoroughly clean all glassware. Run a blank injection to identify any background peaks. |
| Difficulty in identifying the structure of degradation products. | Insufficient data from LC-MS/MS analysis. | Optimize MS parameters for better fragmentation. If available, consider isolating the major degradation products using preparative HPLC for further analysis by techniques like NMR.[2] |
Quantitative Data Summary
The following table summarizes the extent of Apalutamide degradation under various stress conditions as reported in a key study.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Degradation Products Formed |
| Acid Hydrolysis | 2N HCl | 24 hours | 80°C | 15.2 | DP-1, DP-2 |
| Alkaline Hydrolysis | 0.1N NaOH | 2 hours | Room Temp | 10.5 | DP-3, DP-4 |
| Neutral Hydrolysis | Water | 5 days | 80°C | 5.7 | DP-5 |
| Oxidative | 3% H₂O₂ | 3 hours | Room Temp | 8.9 | DP-6, DP-7 |
| Thermal | - | 5 days | 80°C | No degradation | - |
| Photolytic | UV light | 5 days | Room Temp | No degradation | - |
Data adapted from a study by Sapkal et al.[4]
Experimental Protocols
General Sample Preparation
A stock solution of Apalutamide (e.g., 500 ppm) is typically prepared in a mixture of water and acetonitrile (1:1 v/v) due to its poor aqueous solubility.[4]
Forced Degradation Procedures
-
Acidic Hydrolysis: Mix the Apalutamide stock solution with an equal volume of 2N HCl and heat at 80°C for 24 hours.[4] Before analysis, neutralize the sample with an appropriate base (e.g., NaOH).
-
Alkaline Hydrolysis: Treat the stock solution with 0.1N NaOH at room temperature for 2 hours.[4] Neutralize with an appropriate acid (e.g., HCl) before injection.
-
Neutral Hydrolysis: Reflux the stock solution with water at 80°C for 5 days.[4]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 3 hours in the dark.[4]
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 5 days.[4]
-
Photolytic Degradation: Expose the solid drug substance to UV light as per ICH Q1B guidelines.
HPLC Method for Analysis
A typical stability-indicating HPLC method involves:
-
Column: Shimpack C18 (4.6 mm × 250 mm, 5 µm) or equivalent.[4]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Elution: Gradient mode.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 240 nm or 270 nm.[3]
-
Column Temperature: 45°C.[3]
Visualizations
Caption: Workflow for Apalutamide Forced Degradation Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Degradation pathways and impurity profiling of the anticancer drug apalutamide by HPLC and LC-MS/MS and separation of impurities using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Apalutamide Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase for the separation of Apalutamide using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Apalutamide separation?
A common starting point for reversed-phase HPLC analysis of Apalutamide is a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. A frequently cited composition is a mixture of acetonitrile and a phosphate buffer.[1][2][3] For example, a ratio of 60:40 (v/v) Acetonitrile:0.1M Phosphate Buffer (pH 4.6) has been successfully used.[1]
Q2: How does the choice of organic solvent affect the separation?
Acetonitrile is often preferred due to its low viscosity and UV transparency.[4] Methanol is another viable option and can offer different selectivity. The choice between acetonitrile and methanol can influence retention times and peak shape.
Q3: What is the role of the buffer in the mobile phase?
The buffer is crucial for controlling the pH of the mobile phase.[4][5] Maintaining a consistent pH is essential for reproducible retention times and symmetrical peak shapes, especially for ionizable compounds like Apalutamide. Phosphate buffers are commonly used in the pH range of 2 to 8.[1][2][3][4]
Q4: What is a suitable detection wavelength for Apalutamide?
Apalutamide can be detected using a UV detector at wavelengths ranging from 225 nm to 270 nm.[6][7][8] Common detection wavelengths reported in the literature are 234 nm, 235 nm, 243 nm, and 245 nm.[1][3][9][10]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My Apalutamide peak is showing significant tailing. What are the possible causes and solutions?
A: Peak tailing for basic compounds like Apalutamide in reversed-phase HPLC is a common issue. Here are the likely causes and troubleshooting steps:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic functional groups of Apalutamide, causing tailing.
-
Mobile Phase pH Close to Analyte's pKa: If the mobile phase pH is too close to the pKa of Apalutamide, both ionized and non-ionized forms of the molecule may exist, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the concentration of the sample being injected.
-
Q: My Apalutamide peak is fronting. What could be the cause?
A: Peak fronting is less common than tailing but can occur due to:
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.
-
-
Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can disrupt the sample band, leading to fronting.
-
Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column or replacing it if it's old.
-
Issue 2: Inconsistent Retention Times
Q: The retention time of my Apalutamide peak is shifting between injections. What should I check?
A: Fluctuating retention times are often related to the mobile phase or the HPLC system itself.
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition or pH can lead to significant shifts in retention time.
-
Solution: Ensure the mobile phase is prepared accurately and consistently. Premixing the aqueous and organic components is recommended over online mixing for better reproducibility. Always measure the pH of the aqueous buffer before mixing with the organic solvent.[12]
-
-
Poor Column Equilibration: Insufficient equilibration time with the mobile phase before starting a run can cause retention time drift.
-
Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.
-
-
Leaks in the HPLC System: A leak in the pump, injector, or fittings can cause pressure fluctuations and, consequently, retention time variability.
-
Solution: Perform a systematic check for leaks throughout the fluidic path.
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[8]
-
Issue 3: Poor Resolution
Q: I am not getting adequate separation between Apalutamide and its impurities. How can I improve the resolution?
A: Improving resolution often involves adjusting the mobile phase composition to alter the selectivity of the separation.
-
Adjusting the Organic Solvent Ratio:
-
Isocratic Elution: Decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will increase the retention time of Apalutamide and may improve separation from less retained impurities. Conversely, increasing the organic content will decrease retention.
-
Gradient Elution: A shallower gradient (a slower increase in the organic solvent concentration over time) can improve the separation of closely eluting compounds.[6]
-
-
Changing the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation due to different solvent properties.
-
Modifying the Mobile Phase pH: Adjusting the pH can change the ionization state of Apalutamide and any ionizable impurities, which can significantly impact their retention and improve resolution. Experimenting with pH values between 3 and 5 is a good starting point.[4][8]
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Apalutamide
This protocol is based on a validated method for the determination of Apalutamide.[1]
-
Column: Agilent Eclipse XDB C8 (150 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile: 0.1M Phosphate Buffer (pH 4.6) in a 60:40 (v/v) ratio.[1]
-
Buffer Preparation: Prepare a 0.1M solution of potassium dihydrogen phosphate (KH2PO4) in HPLC-grade water and adjust the pH to 4.6 with phosphoric acid.
-
Mobile Phase Preparation: Mix 600 mL of acetonitrile with 400 mL of the 0.1M phosphate buffer. Degas the mixture using sonication or vacuum filtration.[1]
-
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 245 nm[1]
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
-
Expected Retention Time: Approximately 4.5 minutes[1]
Protocol 2: Gradient RP-HPLC Method for Apalutamide and Related Substances
This protocol is adapted from a method developed for separating Apalutamide from its impurities.[6]
-
Column: Luna Omega 5 µm Polar C18 (250 x 4.6 mm)[6]
-
Mobile Phase A: 0.01 M disodium phosphate dihydrate buffer, pH adjusted to 4.2, mixed with acetonitrile in a 73:27 (v/v) ratio.[6]
-
Mobile Phase B: Water and acetonitrile in a 30:70 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection: UV at 225 nm[6]
-
Column Temperature: 30°C[6]
-
Injection Volume: 10 µL[6]
-
Gradient Program: A specific gradient program would be developed to ensure the separation of all impurities, with a total run time of around 85 minutes.[6]
Data Presentation
Table 1: Comparison of Isocratic Mobile Phases for Apalutamide Separation
| Organic Solvent | Aqueous Phase | Ratio (v/v) | Column Type | Retention Time (min) | Reference |
| Acetonitrile | 0.1M Phosphate Buffer (pH 4.6) | 60:40 | C8 | 4.5 | [1] |
| Acetonitrile | 0.01N KH2PO4 | 60:40 | C18 | 2.455 | [2] |
| Methanol | Phosphate Buffer (pH 3.6) | 35:65 | C18 | 2.252 | [3] |
| Acetonitrile | 0.1% Formic Acid | 80:20 | C18 | Not Specified | [13] |
Table 2: Comparison of Gradient Mobile Phases for Apalutamide Separation
| Mobile Phase A | Mobile Phase B | Column Type | Detection Wavelength (nm) | Reference |
| 0.01 M Disodium Phosphate Dihydrate (pH 4.2) : Acetonitrile (73:27) | Water : Acetonitrile (30:70) | Polar C18 | 225 | [6] |
| 10 mM Ammonium Acetate (pH 4.8) | Acetonitrile | Phenyl | 250 | [7] |
| 10 mM KH2PO4 (pH 3.5) | Acetonitrile | dC18 | 270 | [8] |
Visualizations
References
- 1. foundryjournal.net [foundryjournal.net]
- 2. jidps.com [jidps.com]
- 3. ijpar.com [ijpar.com]
- 4. mastelf.com [mastelf.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. Development and validation of apalutamide-related substances method in solid dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Degradation pathways and impurity profiling of the anticancer drug apalutamide by HPLC and LC-MS/MS and separation of impurities using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. ijrar.org [ijrar.org]
- 11. agilent.com [agilent.com]
- 12. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
Technical Support Center: Cross-Validation of Apalutamide Analytical Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development and validation for Apalutamide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of Apalutamide using HPLC and LC-MS/MS methods.
Q1: What are the common analytical methods for the quantification of Apalutamide in biological matrices?
Apalutamide is commonly quantified in biological matrices like human and mouse plasma using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] LC-MS/MS methods are generally more sensitive and selective.[2]
Q2: My chromatogram shows poor peak shape (e.g., tailing or fronting) for Apalutamide. What are the potential causes and solutions?
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Ensure the mobile phase pH is appropriate for Apalutamide. For example, one method uses a phosphate buffer with a pH of 4.60.[1]
-
Column Contamination: Contamination of the analytical column can lead to peak tailing. Flush the column with a strong solvent or consider replacing it if the problem persists.
-
Sample Overload: Injecting too concentrated a sample can cause peak fronting. Try diluting your sample and reinjecting.
-
Column Degradation: The stationary phase of the column can degrade over time. If you observe a consistent decline in performance, it may be time to replace the column.
Q3: I am observing a shift in the retention time for Apalutamide. What should I check?
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause of retention time shifts. Ensure the mobile phase components are accurately measured and mixed. For instance, a mobile phase of Acetonitrile and 0.1M Phosphate Buffer (60:40 v/v) has been used.[1]
-
Flow Rate Fluctuation: Check the HPLC/UPLC pump for any pressure fluctuations that might indicate a problem with the flow rate. A consistent flow rate, such as 1.0 ml/min, is crucial.[1][3][4]
-
Column Temperature: Ensure the column oven is maintaining a stable temperature. A common temperature used is 30°C.[3]
-
Column Equilibration: Make sure the column is properly equilibrated with the mobile phase before injecting the sample.
Q4: My sample recovery is low. How can I improve it?
-
Extraction Method: The choice of extraction method is critical. For plasma samples, protein precipitation and liquid-liquid extraction are common.[1][2] Ensure the chosen solvent (e.g., Acetonitrile for protein precipitation or ethyl acetate for liquid-liquid extraction) is appropriate and the vortexing/mixing times are sufficient.[1][2]
-
pH of Extraction Solvent: The pH of the sample and extraction solvent can impact the recovery of the analyte. Optimize the pH to ensure Apalutamide is in a state that favors extraction into the organic phase.
-
Evaporation and Reconstitution: If a drying and reconstitution step is used, ensure the analyte is not lost during evaporation and is fully redissolved in the reconstitution solvent.
Q5: I am experiencing significant matrix effects in my LC-MS/MS analysis. What can I do to mitigate this?
The matrix effect is a common challenge in bioanalytical methods.[1]
-
Sample Preparation: A more rigorous sample clean-up procedure can help reduce matrix components. Consider solid-phase extraction (SPE) as an alternative to protein precipitation or liquid-liquid extraction.
-
Chromatographic Separation: Optimize the chromatographic method to separate Apalutamide from co-eluting matrix components. Adjusting the gradient or using a different stationary phase can be effective.
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., Apalutamide-d3) to compensate for matrix effects.[5][6] This is the most effective way to correct for variations in ionization efficiency caused by the matrix.
Q6: What are the typical validation parameters I need to assess for an Apalutamide analytical method?
According to ICH M10 guidelines and FDA guidelines, the following parameters should be validated:[1][2]
-
Selectivity and Specificity
-
Linearity and Range
-
Recovery
-
Matrix Effect[1]
-
Carry-over
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)[7][8]
Troubleshooting Workflow
Caption: Troubleshooting inconsistent peak area in Apalutamide analysis.
Quantitative Data Summary
The following tables summarize key parameters from validated analytical methods for Apalutamide.
Table 1: HPLC-UV Methods for Apalutamide Analysis
| Parameter | Method 1[1] | Method 2[4] | Method 3[7] |
| Matrix | Human Plasma | Bulk/Dosage Form | Pharmaceutical Dosage Form |
| Column | Agilent Eclipse XDB C8 (150 x 4.6 mm, 5µm) | Symmetry ODS C18 (250 x 4.6 mm, 5µm) | Discovery C18 (150 x 4.8 mm, 5µm) |
| Mobile Phase | Acetonitrile: 0.1M Phosphate Buffer (pH 4.60) (60:40) | Methanol: Phosphate Buffer (pH 3.6) (35:65) | 0.01N KH2PO4: Acetonitrile (60:40) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 245 nm | 235 nm | Not Specified |
| Retention Time | 4.5 ± 0.02 min | 2.252 min | 2.455 min |
| Linearity Range | 2–10 µg/mL | 6–14 µg/mL | Not Specified |
| Recovery | 90% - 100% | 98% - 102% | 99.91% |
| Precision (%RSD) | 0% - 2% | < 2% | 0.7% |
Table 2: LC-MS/MS Methods for Apalutamide Analysis
| Parameter | Method 1[2] | Method 2[5] | Method 3[9] |
| Matrix | Human Plasma | Mouse Plasma | Mouse Plasma |
| Column | Inertsil C18 (50 x 4.6 mm, 5µm) | Atlantis dC18 | Atlantis C18 |
| Mobile Phase | 0.1% Formic Acid: Acetonitrile (20:80) | 0.2% Formic Acid: Acetonitrile (20:80) | 0.2% Formic Acid: Acetonitrile (30:70) |
| Flow Rate | Not Specified | 0.8 mL/min | 0.8 mL/min |
| Ionization | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition | m/z 478.09 → 447.05 | m/z 478 → 450 | m/z 478 → 450 |
| Retention Time | Not Specified | 1.10 min | Not Specified |
| Linearity Range | 300–12000 ng/mL | 1.02–2030 ng/mL | 1.07–2000 ng/mL |
| Recovery | > 93.0% | Not Specified | Not Specified |
| Accuracy | -4.32% to 2.45% (RE) | 2.11% - 8.44% | 88.5% - 111% |
| Precision (%RSD) | < 4.21% | 2.51% - 6.09% | 1.13% - 13.1% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Apalutamide in Human Plasma[1]
This protocol is based on a validated method for quantifying Apalutamide in human plasma.
1. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Acetonitrile and 0.1M Phosphate Buffer (pH adjusted to 4.60) in a 60:40 ratio. Filter and degas the solution.
-
Standard Stock Solution: Accurately weigh and dissolve Apalutamide in a suitable solvent (e.g., methanol) to prepare a stock solution.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of Budesonide (or another suitable IS) in a similar manner.
2. Sample Preparation (Protein Precipitation):
-
To a 1.5 mL centrifuge tube, add 0.5 mL of spiked plasma sample.
-
Add a fixed volume of the internal standard working solution.
-
Add a precipitating agent (e.g., Acetonitrile) in a 1:1 ratio with the plasma volume.
-
Vortex the mixture for 10 minutes.
-
Centrifuge the solution for 10 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter into an HPLC vial.
3. Chromatographic Conditions:
-
Column: Agilent Eclipse XDB C8 (150 x 4.6 mm, 5µm)
-
Mobile Phase: Acetonitrile: 0.1M Phosphate Buffer (pH 4.60) (60:40)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 245 nm
-
Column Temperature: Ambient
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and determine the peak areas of Apalutamide and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (Apalutamide/IS) against the concentration of the calibration standards.
-
Determine the concentration of Apalutamide in the unknown samples from the calibration curve.
Caption: General workflow for Apalutamide analysis by HPLC-UV.
Protocol 2: LC-MS/MS Method for Apalutamide in Plasma[2][3]
This protocol provides a general methodology for the sensitive quantification of Apalutamide in plasma.
1. Preparation of Solutions:
-
Mobile Phase A: 0.1% or 0.2% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Prepare a stock solution of Apalutamide (e.g., 1 mg/mL) in a suitable solvent like 90% acetonitrile.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable IS (e.g., Canagliflozin or Apalutamide-d3).
2. Sample Preparation (Liquid-Liquid Extraction or Protein Precipitation):
-
For Liquid-Liquid Extraction:
-
To 100 µL of plasma, add 125 µL of the IS working solution.
-
Add 5.0 mL of an extraction solvent like ethyl acetate.
-
Vortex for 5 minutes and shake for 20 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
For Protein Precipitation: [5]
-
Accomplished through a simple protein precipitation process.
-
3. Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 analytical column (e.g., Inertsil or Atlantis dC18).[2][5]
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and B (e.g., 20:80).[2][5]
-
Flow Rate: ~0.8 mL/min.[5]
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
4. Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Process the data using the appropriate software to determine peak area ratios and quantify Apalutamide concentrations against a calibration curve.
Caption: Interrelation of key analytical method validation parameters.
References
- 1. foundryjournal.net [foundryjournal.net]
- 2. ijcrr.com [ijcrr.com]
- 3. Development and validation of apalutamide-related substances method in solid dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpar.com [ijpar.com]
- 5. Validation of an LC-ESI-MS/MS method for the determination of apalutamide, a novel non-steroidal anti-androgen in mice plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. jidps.com [jidps.com]
- 8. ijrar.org [ijrar.org]
- 9. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Apalutamide vs. Apalutamide-13C,d3 Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the non-steroidal antiandrogen drug Apalutamide, the choice of analytical standard is a critical determinant of data quality and reliability. This guide provides an objective comparison between the use of unlabeled Apalutamide and its stable isotope-labeled counterpart, Apalutamide-13C,d3, as analytical standards, supported by experimental data from published literature. The primary application discussed is the quantification of Apalutamide in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common technique in pharmacokinetic and therapeutic drug monitoring studies.
The Role of Internal Standards in Bioanalysis
In LC-MS/MS-based bioanalysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, including calibrators, quality controls, and unknown study samples, before sample processing. The IS is used to correct for the variability that can occur during sample preparation and analysis, such as extraction losses and matrix effects (variations in ionization efficiency due to co-eluting compounds from the biological matrix).
An ideal IS co-elutes with the analyte and experiences the same degree of extraction loss and matrix effects. The ratio of the analyte's response to the IS's response is then used for quantification, which provides more accurate and precise results than using an external standard curve alone.
This compound: The Preferred Internal Standard
Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative mass spectrometry.[1][2] this compound is an isotopic analog of Apalutamide where one carbon atom is replaced with its heavier isotope, Carbon-13, and three hydrogen atoms are replaced with deuterium. This labeling results in a mass shift that allows the mass spectrometer to distinguish it from the unlabeled Apalutamide, while its chemical and physical properties remain nearly identical.
The key advantages of using this compound as an internal standard over using unlabeled Apalutamide in an external calibration method are:
-
Compensation for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer's source. Since this compound has the same retention time and ionization characteristics as Apalutamide, it is affected by the matrix in the same way, allowing for accurate correction.
-
Correction for Sample Preparation Variability: Losses of the analyte during extraction and sample handling are accounted for, as the IS is subject to the same losses.
-
Improved Precision and Accuracy: The use of a SIL-IS significantly improves the precision and accuracy of the analytical method, which is crucial for regulated bioanalysis in clinical and preclinical studies.
While a direct head-to-head comparison of a validated method using unlabeled Apalutamide as an external standard versus one using this compound as an internal standard is not available in the published literature, the principles of bioanalytical method validation strongly advocate for the use of a SIL-IS. A method relying solely on external calibration with unlabeled Apalutamide would be susceptible to inaccuracies arising from matrix effects and sample-to-sample variations in extraction recovery, making it unsuitable for regulatory submissions or clinical decision-making.
Performance Data for Apalutamide Quantification using a Stable Isotope-Labeled Internal Standard
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Apalutamide in human plasma using a deuterated internal standard (Apalutamide-d3), which has very similar properties to this compound.[3][4] These data exemplify the high level of precision and accuracy that can be achieved with this approach.
Table 1: Linearity and Sensitivity [3][4]
| Parameter | Value |
| Linearity Range | 307.26 - 200013.87 pg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 307.26 pg/mL |
Table 2: Precision and Accuracy [3][4]
| Quality Control Sample | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 307.26 | ≤ 4.87 | Within ± 5% | ≤ 4.87 | Within ± 5% |
| Low (LQC) | (Not specified) | ≤ 3.86 | Within ± 5% | ≤ 3.86 | Within ± 5% |
| Medium (MQC) | (Not specified) | ≤ 4.25 | Within ± 5% | ≤ 4.25 | Within ± 5% |
| High (HQC) | (Not specified) | ≤ 4.11 | Within ± 5% | ≤ 4.11 | Within ± 5% |
| Quality Control Sample | Mean Recovery (%) |
| Low (LQC) | 96.83 |
| Medium (MQC) | 90.93 |
| High (HQC) | 103.79 |
Experimental Protocols
Representative LC-MS/MS Method for Apalutamide Quantification in Human Plasma
This protocol is a composite based on published methods using a deuterated internal standard.[3][4][5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex mix for 30 seconds.
-
Add 1 mL of tert-butyl methyl ether.
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Chromatographic Conditions [3][4]
-
HPLC System: UPLC or HPLC system capable of binary gradient elution.
-
Column: Phenomenex Luna C18 (100 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 5 mM Ammonium Fumarate in water, pH 3.5 adjusted with glacial acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic elution with 15% Mobile Phase A and 85% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions [5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Apalutamide: m/z 478 → 450
-
This compound: m/z 482 → 454 (predicted, to be confirmed experimentally)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Apalutamide Mechanism of Action: Androgen Receptor Signaling Pathway
Caption: Apalutamide inhibits androgen receptor signaling at multiple steps.
Experimental Workflow for Apalutamide Quantification
Caption: A typical workflow for bioanalytical sample preparation and analysis.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iipseries.org [iipseries.org]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an LC-ESI-MS/MS method for the determination of apalutamide, a novel non-steroidal anti-androgen in mice plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Apalutamide and Enzalutamide for Prostate Cancer Research
Apalutamide and Enzalutamide, two potent second-generation androgen receptor (AR) inhibitors, have become cornerstone therapies in the management of advanced prostate cancer. While both drugs share a common mechanism of action, subtle structural and pharmacological differences may influence their clinical efficacy and safety profiles. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, incorporating preclinical and clinical data, experimental methodologies, and signaling pathway visualizations.
Executive Summary
Both Apalutamide and Enzalutamide are non-steroidal antiandrogen agents that exhibit high-affinity binding to the androgen receptor, leading to the inhibition of AR signaling and subsequent anti-tumor activity. Clinical data, primarily from retrospective and network meta-analyses, suggest comparable efficacy in non-metastatic castration-resistant prostate cancer (nmCRPC). However, in the context of metastatic castration-sensitive prostate cancer (mCSPC), real-world evidence indicates a potential overall survival advantage for Apalutamide. The two drugs present distinct adverse event profiles, with Apalutamide more commonly associated with skin rash and Enzalutamide with fatigue. Preclinical studies highlight differences in blood-brain barrier penetration, which may contribute to variations in central nervous system-related side effects.
Mechanism of Action
Apalutamide and Enzalutamide exert their therapeutic effects by targeting multiple steps in the androgen receptor signaling pathway. They act as competitive inhibitors of androgen binding to the AR, prevent the nuclear translocation of the AR, and impair the binding of the AR to androgen response elements (AREs) on DNA. This multi-pronged inhibition ultimately leads to a reduction in the transcription of AR-target genes that drive prostate cancer cell proliferation and survival.
Figure 1: Simplified Androgen Receptor Signaling Pathway and points of inhibition by Apalutamide and Enzalutamide.
Preclinical Comparative Data
Androgen Receptor Binding Affinity
Head-to-head preclinical studies have demonstrated that both Apalutamide and Enzalutamide are potent inhibitors of the androgen receptor.
| Parameter | Apalutamide | Enzalutamide | Reference |
| AR Binding Affinity (IC50) | 21.4 ± 4.4 nM | 16.0 ± 2.1 nM | [1] |
IC50 values represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled androgen to the androgen receptor.
In Vitro Cellular Activity
Studies in prostate cancer cell lines have shown that both drugs effectively inhibit cell proliferation.
| Assay | Cell Line | Apalutamide | Enzalutamide | Reference |
| Cell Viability (MTT Assay) | LNCaP | Significant decrease | Significant decrease | [2] |
In Vivo Xenograft Models
In animal models of prostate cancer, both Apalutamide and Enzalutamide have demonstrated significant anti-tumor activity.
| Model | Treatment | Outcome | Reference |
| LNCaP Xenograft (castrated mice) | Apalutamide (10 mg/kg/day) | Tumor growth inhibition | [3] |
| LNCaP-AR Xenograft (castrated mice) | Enzalutamide (10 mg/kg/day) | Tumor regression | [4] |
Clinical Efficacy and Safety
Metastatic Castration-Sensitive Prostate Cancer (mCSPC)
| Study | Comparison | Primary Endpoint | Result | Reference |
| Retrospective Real-World Study | Apalutamide vs. Enzalutamide | 24-month Overall Survival | Apalutamide showed a 23% reduction in the risk of death (HR: 0.77) | [5][6][7] |
| ROME Study (Real-World) | Apalutamide vs. Enzalutamide | 24-month Overall Survival Rate | 85.4% for Apalutamide vs. 73.9% for Enzalutamide | [8] |
Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)
| Study | Comparison | Primary Endpoint | Result | Reference |
| Network Meta-analysis | Apalutamide vs. Enzalutamide | Metastasis-Free Survival | No significant difference | [9] |
| SPARTAN Trial (Apalutamide) | Apalutamide vs. Placebo | Metastasis-Free Survival | 40.5 months vs. 16.2 months | [10] |
| PROSPER Trial (Enzalutamide) | Enzalutamide vs. Placebo | Metastasis-Free Survival | 36.6 months vs. 14.7 months | [10] |
Adverse Event Profiles
| Adverse Event (All Grades) | Apalutamide | Enzalutamide | Reference |
| Fatigue | 30.4% | 33% | [10] |
| Hypertension | 24.8% | 12% | [10] |
| Skin Rash | 23.8% | ~5% | [10] |
| Falls | 15.6% | 18% | [10] |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the in vitro binding affinity of Apalutamide and Enzalutamide to the androgen receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-R1881) for binding to the androgen receptor, typically sourced from rat prostate cytosol or a recombinant human AR protein. The concentration of the test compound that inhibits 50% of the radioligand binding is the IC50 value.
Generalized Protocol:
-
Receptor Preparation: Prepare cytosol from the ventral prostates of rats or use a purified recombinant human AR protein.
-
Assay Setup: In a multi-well plate, add a fixed concentration of the radiolabeled androgen and varying concentrations of the test compounds (Apalutamide or Enzalutamide).
-
Incubation: Incubate the mixture to allow for competitive binding to the androgen receptor.
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using methods such as hydroxylapatite slurry or scintillation proximity assay (SPA) beads.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.
References
- 1. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERLEADA - Comparison of ERLEADA with Enzalutamide [jnjmedicalconnect.com]
- 3. Apalutamide and autophagy inhibition in a xenograft mouse model of human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cienciavida.org [cienciavida.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Overall Survival with Apalutamide Versus Enzalutamide in Metastatic Castration-Sensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eliciting adverse effects data from participants in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. droracle.ai [droracle.ai]
A Comparative Guide to the Bioequivalence of Apalutamide Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence of different formulations of Apalutamide, an androgen receptor inhibitor used in the treatment of prostate cancer. The information presented is intended to support research, clinical trial design, and drug development efforts by providing a consolidated overview of key pharmacokinetic data and experimental methodologies.
Executive Summary
Data Presentation: Pharmacokinetic Comparison of Apalutamide Formulations
The following tables summarize the key pharmacokinetic (PK) parameters from bioequivalence studies comparing different Apalutamide formulations.
Table 1: Bioequivalence of a Single 240 mg Tablet vs. Four 60 mg Tablets (Fasting Conditions) [1]
| PK Parameter | 1 x 240 mg Tablet (Test) (n=69) | 4 x 60 mg Tablets (Reference) (n=70) | Geometric Mean Ratio (90% CI) |
| Cmax (µg/mL) | 2.26 (0.51) | 2.10 (0.49) | 107.7% (102.5% - 113.2%) |
| AUC0-72h (µg·h/mL) | 59.7 (10.1) | 58.9 (13.1) | 101.4% (97.8% - 105.1%) |
| Median Tmax (hours) | 3.00 (range: 1.00-6.00) | 3.00 (range: 1.00-36.0) | N/A |
Data presented as Mean (Standard Deviation) for Cmax and AUC, and Median (range) for Tmax. CI: Confidence Interval
Table 2: Bioequivalence of a Test vs. Reference Apalutamide Formulation (Fed vs. Fasting) [2]
| Condition | PK Parameter | Geometric Mean Ratio (90% CI) |
| Fasting | Cmax | 94.3% (88.3% - 100.8%) |
| AUC0-72h | 97.4% (92.5% - 102.5%) | |
| Fed | Cmax | 96.2% (90.8% - 101.9%) |
| AUC0-72h | 98.0% (94.4% - 101.7%) |
The 90% confidence intervals for both Cmax and AUC0-72h fell within the bioequivalence acceptance range of 80.00% to 125.00% under both fed and fasted conditions.[2]
Table 3: Bioavailability of Apalutamide Administered with Applesauce vs. Whole Tablet
| PK Parameter | Apalutamide-Applesauce Mixture | Whole Tablet | Geometric Mean Ratio (90% CI) |
| Cmax | - | - | 127.6% (113.8% - 143.1%) |
| AUC0-168h | - | - | 105.0% (98.9% - 111.5%) |
While the peak exposure (Cmax) was higher with the applesauce mixture, the total exposure (AUC) remained within the bioequivalence limits. Clinical trial simulations suggest that at steady-state, the daily administration of apalutamide in applesauce is bioequivalent to whole tablet administration.[3][4]
Experimental Protocols
The bioequivalence of Apalutamide formulations has been assessed through rigorous clinical trials. The general methodology employed in these studies is outlined below.
Study Design
The pivotal studies utilized a randomized, open-label, single-dose, two-period, two-sequence crossover design.[1][2][5] This design is a standard approach for bioequivalence assessment, minimizing inter-subject variability. Both fed and fasting conditions are typically investigated to assess the effect of food on drug absorption.[2][6]
Subject Population
Healthy male volunteers are the standard population for these studies.[1][2][6] Key inclusion criteria often include age between 18 and 55 years and a body mass index (BMI) within a normal range.[1]
Pharmacokinetic Sampling and Analysis
Blood samples are collected at predetermined time points post-dose to characterize the plasma concentration-time profile of Apalutamide.[7] The key pharmacokinetic parameters calculated include:
-
Cmax: Maximum plasma concentration.
-
AUC: Area under the plasma concentration-time curve, reflecting the extent of drug absorption.
-
Tmax: Time to reach maximum plasma concentration.
Bioanalytical Method
The concentration of Apalutamide in plasma is determined using a validated bioanalytical method, typically high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9][10] These methods are chosen for their sensitivity, specificity, and accuracy in quantifying drug concentrations in a biological matrix. A common approach involves protein precipitation for sample pre-treatment, followed by chromatographic separation and detection.[8]
Statistical Analysis
The bioequivalence between two formulations is established if the 90% confidence intervals for the geometric mean ratio of Cmax and AUC fall within the predetermined range of 80% to 125%.[1][2][5]
Mandatory Visualizations
Apalutamide Mechanism of Action: Androgen Receptor Signaling Pathway
Caption: Apalutamide's inhibition of the androgen receptor signaling pathway.
Apalutamide is an androgen receptor (AR) inhibitor that binds directly to the ligand-binding domain of the AR.[11][12] This action competitively inhibits the binding of androgens like testosterone.[13] Apalutamide's mechanism of action involves preventing AR nuclear translocation, inhibiting the binding of the activated AR to DNA, and consequently impeding AR-mediated transcription of genes that promote tumor cell growth and proliferation.[11][12][13][14]
Experimental Workflow for a Typical Apalutamide Bioequivalence Study
Caption: Workflow of a two-period, two-sequence crossover bioequivalence study.
References
- 1. ERLEADA - Bioequivalence of 240 mg and 60 mg Tablet Formulations [jnjmedicalconnect.com]
- 2. Bioequivalence and Food Effect Assessment of Apalutamide Tablets Relative to Erleada in Healthy Chinese Male Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioequivalence clinical trial simulation: a case study of apalutamide administered in applesauce versus whole tablets [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Bioequivalence of 240 mg Apalutamide Tablets and Preparation in Aqueous Food Vehicles for Alternative Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmacokinetics and Use‐Testing of Apalutamide Prepared in Aqueous Food Vehicles for Alternative Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. foundryjournal.net [foundryjournal.net]
- 9. Method Development and Validation for the Analysis of Apalutamide in Human Plasma by LC–MS/MS | Semantic Scholar [semanticscholar.org]
- 10. ijcrr.com [ijcrr.com]
- 11. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. urology-textbook.com [urology-textbook.com]
- 14. What is the mechanism of Apalutamide? [synapse.patsnap.com]
A Comparative Guide to the Bioanalytical Quantification of Apalutamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published methodologies for the quantification of Apalutamide in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information is compiled from various validated bioanalytical methods to assist researchers in selecting and implementing robust quantification assays.
Comparative Analysis of Apalutamide Quantification Methods
The quantification of Apalutamide, a potent androgen receptor inhibitor, is critical for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. While no formal inter-laboratory comparison studies were identified, a review of published literature reveals that LC-MS/MS is the universally adopted method for its reliable and sensitive measurement in plasma. Below is a summary of performance characteristics from different validated methods.
| Parameter | Method 1 (Human Plasma) | Method 2 (Mice Plasma) | Method 3 (Human Plasma) |
| Linearity Range | 300–12000 ng/mL[1][2] | 1.02–2030 ng/mL[3][4] | 0.517–7.27 µg/mL (Patient Samples) |
| Lower Limit of Quantification (LLOQ) | 300 ng/mL[1][2] | 1.02 ng/mL[3][4] | Not explicitly defined for calibration curve |
| Accuracy (% RE) | -4.32 to 2.45%[1][2] | 2.11 to 8.44% | Not explicitly stated |
| Precision (% RSD) | < 4.21%[1][2] | 2.51 to 6.09% | Not explicitly stated |
| Extraction Recovery | > 93.0%[1][2] | Not explicitly stated | Not explicitly stated |
| Internal Standard (IS) | Canagliflozin[1][2] | Apalutamide-d3[3][4] | Apalutamide-d4 |
| Ionization Mode | Positive ESI[1][2] | Positive ESI[3][4] | Positive ESI |
| MRM Transition (Apalutamide) | m/z 478.09 → 447.05[1][2] | m/z 478 → 450[3][4] | m/z 478 → 450 (quantifier) |
| MRM Transition (IS) | m/z 445.14 → 267.12[1][2] | m/z 481 → 453[3][4] | m/z 482 → 451.9 (quantifier) |
Experimental Protocols
The following sections detail common methodologies employed for the quantification of Apalutamide. These protocols are synthesized from the referenced literature and represent a generalized workflow.
Sample Preparation
Two primary extraction techniques are reported:
-
Liquid-Liquid Extraction (LLE):
-
To a plasma sample (e.g., 100 µL), add the internal standard solution.
-
Add an extraction solvent, such as ethyl acetate (e.g., 3 mL)[1][2].
-
Vortex mix for a specified time (e.g., 10 minutes).
-
Centrifuge to separate the organic and aqueous layers (e.g., 4000 rpm for 5 minutes).
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in the mobile phase (e.g., 500 µL) for LC-MS/MS analysis.
-
-
Protein Precipitation (PPT):
-
To a plasma sample (e.g., 50 µL), add the internal standard.
-
Add a precipitating agent, typically acetonitrile (e.g., 3 volumes)[4].
-
Vortex mix thoroughly to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Inject an aliquot of the clear supernatant directly into the LC-MS/MS system or after dilution with mobile phase.
-
Liquid Chromatography
-
Column: A reversed-phase C18 column is commonly used (e.g., Inertsil C18, 50x4.6 mm, 5 µm or Atlantis dC18)[1][2][3][4].
-
Mobile Phase: An isocratic mobile phase is often employed, consisting of an acidic aqueous component and an organic solvent.
-
Flow Rate: Typical flow rates range from 0.8 to 1.0 mL/min[3][4].
-
Injection Volume: Varies depending on the sensitivity required, typically 5-10 µL.
Tandem Mass Spectrometry (MS/MS)
-
System: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for Apalutamide analysis[1][2][3][4].
-
Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for both Apalutamide and its internal standard. This ensures high specificity by filtering out background noise.
Visualizations
Experimental Workflow for Apalutamide Quantification
The following diagram illustrates a typical workflow for the quantification of Apalutamide in plasma using LC-MS/MS with protein precipitation.
Apalutamide Mechanism of Action: Androgen Receptor Signaling Pathway
Apalutamide functions by inhibiting multiple steps in the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth.
Apalutamide acts as a direct and competitive inhibitor of the androgen receptor's ligand-binding domain.[5] This action prevents the downstream signaling cascade by:
-
Blocking Androgen Binding: It competitively inhibits the binding of androgens like testosterone and dihydrotestosterone to the AR in the cytoplasm.[6][7]
-
Inhibiting Nuclear Translocation: By binding to the AR, Apalutamide prevents the conformational changes necessary for the receptor to move from the cytoplasm into the nucleus.[5][6][7]
-
Preventing DNA Binding: Even if some AR were to translocate to the nucleus, Apalutamide impedes the binding of the AR to androgen response elements (AREs) on the DNA.[5][6][7]
The collective result of these inhibitory actions is the downregulation of androgen-dependent gene transcription, leading to decreased tumor cell proliferation and increased apoptosis.[5]
References
- 1. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Apalutamide? [synapse.patsnap.com]
- 5. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. go.drugbank.com [go.drugbank.com]
The Analytical Edge: A Comparative Guide to the Accuracy and Precision of Apalutamide-13C,d3 Internal Standard
For researchers, scientists, and drug development professionals, the quantification of apalutamide, a potent androgen receptor inhibitor, demands the utmost accuracy and precision. The choice of an appropriate internal standard is paramount in achieving reliable bioanalytical data. This guide provides a comprehensive comparison of the performance of the stable isotope-labeled internal standard, Apalutamide-13C,d3, against other commonly used internal standards, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis. Its chemical and physical properties closely mimic the analyte of interest, apalutamide, ensuring similar behavior during sample preparation and analysis, thereby correcting for matrix effects and variability in instrument response.[1]
Performance Metrics: A Data-Driven Comparison
The following tables summarize the accuracy and precision data for apalutamide quantification using Apalutamide-d3/d4 and other alternative internal standards, as reported in various validated bioanalytical methods.
Table 1: Accuracy and Precision Data for Apalutamide Quantification using Apalutamide-d3 as an Internal Standard
| Concentration Range (pg/mL) | Accuracy (%) | Precision (% CV) | Study Reference |
| 307.26 - 200013.87 | 3.86 to 4.87 | 3.86 to 4.87 | [2][3] |
| 1.07 - 2000 ng/mL (mice plasma) | 88.5 - 111 (Intra-batch) 85.4 - 106 (Inter-batch) | 1.13 - 13.1 (Intra-batch) 3.15 - 14.3 (Inter-batch) | [4] |
Table 2: Accuracy and Precision Data for Apalutamide Quantification using Apalutamide-d4 as an Internal Standard
| Quality Control Level | Intra-day Accuracy (% RE) | Inter-day Accuracy (% RE) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Study Reference |
| LLOQ | -5.8 | -6.5 | 4.7 | 9.8 | [5][6] |
| LQC | 1.7 | -4.0 | 1.7 | 3.2 | [5][6] |
| MQC | -2.8 | -4.0 | 2.5 | 4.5 | [5][6] |
| HQC | -3.5 | -5.2 | 2.3 | 4.1 | [5][6] |
Table 3: Accuracy and Precision of Alternative Internal Standards for Apalutamide Quantification
| Internal Standard | Concentration Range (ng/mL) | Accuracy (% RE) | Precision (% RSD) | Study Reference |
| Canagliflozin | 300 - 12000 | -4.32 to 2.45 | < 4.21 | [7][8] |
| Budesonide | 2 - 10 µg/mL | Within specified range | 0 - 2 | [9] |
Experimental Protocols: A Closer Look at the Methodologies
The following sections detail the experimental workflows for the quantification of apalutamide using different internal standards, as described in the cited literature.
Method 1: Quantification of Apalutamide using Apalutamide-D3 Internal Standard[2][3]
This method utilizes a liquid-liquid extraction procedure for the extraction of apalutamide from human plasma.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
- 7. ijcrr.com [ijcrr.com]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. foundryjournal.net [foundryjournal.net]
Apalutamide Analysis: A Comparative Guide to HPLC and UPLC Methods
For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for accurate and efficient quantification of pharmaceutical compounds. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Apalutamide, an anti-androgen medication used in the treatment of prostate cancer. This comparison is supported by experimental data from published analytical methods.
Performance Comparison: HPLC vs. UPLC
The primary advantages of UPLC over traditional HPLC stem from its use of smaller particle size columns (typically <2 µm), which allows for faster analysis times and improved resolution. The following table summarizes the key performance parameters for Apalutamide analysis using both techniques, compiled from various validated methods.
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method 1 | UPLC Method 2 |
| Analysis Time (min) | ~85[1] | < 8[2] | Not Specified | ~2[3] |
| Retention Time (min) | Not Specified | 2.252[2] | 1.27[4] | 1.48[3] |
| Column | Luna Omega 5 µm Polar C18, (250 × 4.6) mm[1] | Symmetry ODS C18 (4.6×250mm, 5µm)[2] | Waters C18 150 X 2.1 mm X 1.7 µm[4] | BEH C18 (100mm 2.1mm 1.8µm)[5] |
| Flow Rate (mL/min) | 1.0[1] | 1.0[2] | 0.5[4] | 0.3[5] |
| Detection Wavelength (nm) | 225[1] | 235[2] | 272[4] | 234[5] |
| Linearity Range (µg/mL) | Not Specified | 6–14[2] | Not Specified | 25% to 150% of an unspecified concentration[5] |
| Correlation Coefficient (r²) | >0.999[1] | 0.99[2] | Not Specified | 0.999[5] |
As evidenced by the data, UPLC methods generally offer significantly shorter analysis times due to higher optimal flow rates and shorter column lengths, without compromising chromatographic performance.
Experimental Workflow
The following diagram illustrates the general workflow for the chromatographic analysis of Apalutamide, highlighting the key distinctions between HPLC and UPLC systems.
Caption: General workflow for Apalutamide analysis by HPLC and UPLC.
Detailed Experimental Protocols
Below are detailed experimental protocols for representative HPLC and UPLC methods for the analysis of Apalutamide.
HPLC Method for Related Substances of Apalutamide[1]
-
Instrumentation: High-Performance Liquid Chromatography system.
-
Column: Luna Omega 5 µm Polar C18, (250 × 4.6) mm.
-
Mobile Phase A: 0.01 M disodium phosphate dihydrate buffer (pH 4.20 ± 0.05) mixed with acetonitrile in a 73:27 (v/v) ratio.
-
Mobile Phase B: Water and acetonitrile in a 30:70 (v/v) ratio.
-
Gradient Elution: A specific gradient program is utilized (details not fully specified in the abstract).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Temperature: 10°C.
-
Detection: UV at 225 nm.
-
Total Run Time: 85 minutes.
UPLC Method for Estimation of Apalutamide[5]
-
Instrumentation: Ultra-Performance Liquid Chromatography system.
-
Column: BEH C18 (100mm x 2.1mm, 1.8µm).
-
Mobile Phase: 0.01N Potassium dihydrogen phosphate (KH2PO4) and Acetonitrile in a 50:50 (v/v) ratio.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: Not specified.
-
Column Temperature: 30°C.
-
Detection: UV at 234 nm.
-
Diluent: Mobile phase.
Conclusion
Both HPLC and UPLC are robust and reliable techniques for the analysis of Apalutamide. The choice between the two often depends on the specific requirements of the laboratory. For high-throughput environments where rapid sample turnaround is critical, UPLC offers a distinct advantage in terms of speed and efficiency. Conversely, HPLC remains a widely accessible and validated technique suitable for routine quality control and research applications where longer run times are acceptable. The methods presented here provide a solid foundation for researchers to develop or adapt analytical protocols for their specific needs in the study of Apalutamide.
References
Apalutamide: A Comparative Analysis of Real-World Evidence and Clinical Trial Data
Apalutamide, an androgen receptor signaling inhibitor, has demonstrated significant efficacy in the treatment of prostate cancer in both controlled clinical trial settings and real-world clinical practice. This guide provides a comprehensive comparison of Apalutamide's performance in pivotal clinical trials versus its effectiveness observed in real-world patient populations, offering researchers, scientists, and drug development professionals a detailed perspective on its clinical utility.
This analysis focuses on the two primary indications for which Apalutamide is approved: non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). The pivotal clinical trials, SPARTAN for nmCRPC and TITAN for mCSPC, established the efficacy and safety profile of Apalutamide, leading to its regulatory approval. Subsequent real-world studies have provided valuable insights into its performance in broader, more diverse patient populations encountered in routine clinical care.
Quantitative Data Summary: Efficacy and Safety
The following tables summarize the key efficacy and safety outcomes for Apalutamide from the SPARTAN and TITAN clinical trials alongside data from various real-world evidence studies.
Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)
| Outcome Measure | SPARTAN Clinical Trial | Real-World Evidence |
| Metastasis-Free Survival (MFS) | Median: 40.5 months | 12-month MFS rate: 89.7% 24-month MFS rate: 75.4% Median MFS: 43 months |
| PSA Decline ≥ 90% | Not a primary endpoint, but significant PSA responses observed | 74% of patients showed a PSA decrease over 90% |
| Adverse Events (AEs) (Grade ≥3) | Fatigue (0.6%), Hypertension (2.5%), Rash (0.8%) | Mild in the majority of cases (≥ grade 3: 6.5%) |
| Treatment Discontinuation due to AEs | 10.6% | 32.2% |
Metastatic Castration-Sensitive Prostate Cancer (mCSPC)
| Outcome Measure | TITAN Clinical Trial | Real-World Evidence |
| Overall Survival (OS) | 24-month OS rate: 82.4% 48-month OS rate: 65.1% Reduced risk of death by 35% vs. placebo + ADT (HR, 0.65) | 24-month OS rate: 87.6% - 88.3% Head-to-head vs. Enzalutamide (24 months): 87.6% vs. 84.6% (HR, 0.77) Head-to-head vs. Abiraterone Acetate (24 months): Reduced risk of death by 26% (HR, 0.74) |
| Radiographic Progression-Free Survival (rPFS) | Reduced risk of radiographic progression or death by 52% vs. placebo + ADT | Not consistently reported in the same manner as clinical trials. |
| Time to Castration Resistance | Delayed time to castration resistance (HR, 0.36) | 12-month rate of castration sensitivity: 85.7% 24-month rate of castration sensitivity: 72.1% |
| PSA Decline ≥ 90% (by 6 months) | Deep PSA responses observed | Head-to-head vs. Enzalutamide: 62.8% vs. 49.6% Head-to-head vs. Abiraterone Acetate: 62.2% vs. 41.6% |
| Treatment Persistence (at 12 months) | Not applicable (controlled setting) | 94.9% |
Experimental Protocols and Methodologies
Clinical Trial Protocols: SPARTAN and TITAN
The SPARTAN and TITAN trials were Phase 3, randomized, double-blind, placebo-controlled studies.
-
SPARTAN (nmCRPC):
-
Patient Population: Patients with nmCRPC and a prostate-specific antigen (PSA) doubling time of 10 months or less.
-
Intervention: Patients were randomized in a 2:1 ratio to receive either Apalutamide (240 mg once daily) or a placebo, both in combination with continuous androgen deprivation therapy (ADT).
-
Primary Endpoint: Metastasis-free survival (MFS).
-
Key Secondary Endpoints: Time to metastasis, progression-free survival, and time to symptomatic progression.
-
-
TITAN (mCSPC):
-
Patient Population: Patients with mCSPC, regardless of the volume of disease or prior treatment for localized disease.
-
Intervention: Patients were randomized in a 1:1 ratio to receive either Apalutamide (240 mg once daily) or a placebo, both in combination with continuous ADT.
-
Dual Primary Endpoints: Overall survival (OS) and radiographic progression-free survival (rPFS).
-
Real-World Evidence Methodologies
Real-world studies on Apalutamide are typically retrospective cohort studies utilizing large electronic health record (EHR) databases or patient charts.
-
Data Sources: Commonly used data sources include electronic medical records from community-based urology and oncology practices.
-
Patient Population: These studies include a broader range of patients than clinical trials, often with more comorbidities, varied performance statuses, and different demographic characteristics, reflecting the general patient population. For instance, real-world patient cohorts often include older individuals.
-
Study Design: Retrospective analyses are conducted to assess treatment patterns, clinical outcomes, and safety in routine clinical practice. Head-to-head comparisons with other androgen receptor pathway inhibitors are often performed using statistical methods like propensity score matching to balance baseline characteristics between treatment groups.
-
Endpoints: Real-world studies often focus on endpoints that are readily available in EHR data, such as overall survival, time to castration resistance, and PSA response. Persistence with therapy is also a key real-world outcome that is not measured in the controlled setting of a clinical trial.
Visualizing the Comparison: Workflows and Pathways
The following diagrams illustrate the distinct workflows of clinical trials and real-world evidence generation, as well as the androgen receptor signaling pathway targeted by Apalutamide.
Caption: Workflow comparison of clinical trials and real-world evidence generation.
Caption: Mechanism of action of Apalutamide in the androgen receptor signaling pathway.
Discussion and Conclusion
The real-world data for Apalutamide are largely consistent with the findings from the pivotal SPARTAN and TITAN clinical trials, demonstrating its robust effectiveness in a broader patient population. Notably, overall survival rates in real-world settings for patients with mCSPC treated with Apalutamide appear to be comparable, if not slightly higher, than those observed in the TITAN trial. This consistency reinforces the external validity of the clinical trial results.
Real-world evidence also provides valuable head-to-head comparative data that is often lacking from randomized controlled trials. Studies have suggested that Apalutamide may lead to a faster and deeper PSA response compared to other androgen receptor signaling inhibitors like enzalutamide and abiraterone acetate. Furthermore, real-world studies have shown a statistically significant improvement in overall survival with Apalutamide compared to enzalutamide in patients with mCSPC at 24 months.
It is important to acknowledge the inherent limitations of real-world studies, including the potential for selection bias and the lack of randomization. However, by employing rigorous statistical methodologies, these studies offer crucial insights into the comparative effectiveness of different treatment options in a real-world context, thereby complementing the evidence generated from clinical trials and aiding in clinical decision-making.
A Comparative Pharmacokinetic Profile of Apalutamide and Its Active Metabolite, N-desmethyl-apalutamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of the second-generation androgen receptor inhibitor, apalutamide, and its principal active metabolite, N-desmethyl-apalutamide. The data presented herein is compiled from various clinical studies to offer a comprehensive overview for research and drug development purposes.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of apalutamide and its active metabolite, N-desmethyl-apalutamide, following oral administration. These values represent data obtained from studies in healthy male subjects and patients with castration-resistant prostate cancer (CRPC).
| Pharmacokinetic Parameter | Apalutamide | N-desmethyl-apalutamide |
| Cmax (steady-state) | 6.0 mcg/mL (1.7)[1] | 5.9 mcg/mL (1.0)[1] |
| AUC (steady-state) | 100 mcg·h/mL (32)[1] | 124 mcg·h/mL (23)[1] |
| Half-life (t½) | ~3 days (steady-state)[1][2] | ~4.6 days (steady-state)[3] |
| Protein Binding | 96%[1][4] | 95%[1][4] |
| Apparent Volume of Distribution (Vd/F) | 276 L[1][5][6] | Widely distributed[5][6] |
| Apparent Clearance (CL/F) | 1.3 L/h (single dose) to 2.0 L/h (steady-state)[1][5][6] | 1.5 L/h[5][6] |
| Accumulation Ratio (at 240 mg/day) | ~5-fold[1] | ~85.2-fold[5][6] |
| Time to Steady-State | ~4 weeks[1][5][6] | ~4 weeks[5][6] |
Experimental Protocols
The data presented in this guide are derived from clinical studies employing robust experimental designs and analytical methodologies.
Study Design and Population
The pharmacokinetic parameters were primarily determined from data pooled from multiple clinical studies, including Phase I trials in healthy male subjects and population pharmacokinetic analyses in patients with castration-resistant prostate cancer[5][6]. Dosing regimens typically involved once-daily oral administration of apalutamide at doses ranging from 30 to 480 mg[5][6].
Sample Collection and Bioanalysis
Plasma samples were collected at various time points following single and multiple doses of apalutamide to characterize the concentration-time profiles of the parent drug and its metabolites. The quantification of apalutamide and N-desmethyl-apalutamide in human plasma was performed using validated bioanalytical methods, including high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS)[7][8][9]. These methods demonstrated high sensitivity, specificity, accuracy, and precision, adhering to regulatory guidelines[7][8]. A common sample preparation technique involved protein precipitation[7].
Pharmacokinetic Analysis
Non-linear mixed-effect modeling was a key analytical approach used to characterize the population pharmacokinetics of apalutamide and N-desmethyl-apalutamide[5][6]. This method allows for the estimation of typical pharmacokinetic parameters within a population and the variability between individuals.
Visualizations
Experimental Workflow for Population Pharmacokinetic Analysis
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. page-meeting.org [page-meeting.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. foundryjournal.net [foundryjournal.net]
- 8. ijcrr.com [ijcrr.com]
- 9. researchgate.net [researchgate.net]
Comparison Guide: Cross-Reactivity of Apalutamide Antibodies with Apalutamide-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected cross-reactivity of anti-Apalutamide antibodies with its stable isotope-labeled analog, Apalutamide-¹³C,d₃. Due to the absence of publicly available experimental data from validated immunoassays directly comparing the binding of anti-Apalutamide antibodies to both Apalutamide and Apalutamide-¹³C,d₃, this guide is based on established principles of immunochemistry and the structural characteristics of the molecules.
Executive Summary
Anti-Apalutamide antibodies are anticipated to exhibit a high degree of cross-reactivity with Apalutamide-¹³C,d₃. This is because the isotopic labeling introduces minimal structural and electronic changes to the molecule, which are unlikely to significantly alter the epitopes recognized by the antibody. In the context of bioanalytical method development, particularly for immunoassays, this high cross-reactivity would render Apalutamide-¹³C,d₃ unsuitable as an internal standard for distinguishing between the labeled and unlabeled forms. However, for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) applications, this isotopic analog is an ideal internal standard as the mass difference is easily resolved by the instrument.
Data Presentation: Expected Cross-Reactivity Profile
The following table summarizes the anticipated performance characteristics of anti-Apalutamide antibodies with respect to Apalutamide and its ¹³C,d₃-labeled counterpart in a competitive immunoassay format.
| Parameter | Apalutamide (Unlabeled) | Apalutamide-¹³C,d₃ (Labeled) | Rationale for Expected Outcome |
| Binding Affinity (Kᴅ) | High | Expected to be nearly identical to unlabeled Apalutamide. | The isotopic substitution of one ¹²C with ¹³C and three ¹H with ²H (deuterium) does not significantly alter the three-dimensional shape or the electronic distribution of the molecule. Antibody-antigen binding is primarily driven by shape complementarity and non-covalent interactions (hydrophobic, van der Waals, hydrogen bonding, electrostatic), which remain largely unchanged. |
| Immunoassay IC₅₀ | Baseline | Expected to be nearly identical to unlabeled Apalutamide. | In a competitive immunoassay, the concentration required to inhibit 50% of the signal (IC₅₀) is a measure of the analyte's binding affinity to the antibody. Given the expected similarity in binding affinity, the IC₅₀ values for both compounds should be virtually indistinguishable. |
| Percent Cross-Reactivity | 100% (by definition) | Expected to be >95% | Percent cross-reactivity is typically calculated as (IC₅₀ of Apalutamide / IC₅₀ of Apalutamide-¹³C,d₃) x 100. Since the IC₅₀ values are expected to be nearly identical, the cross-reactivity will be close to 100%. |
Experimental Protocols
While no specific experimental data for Apalutamide antibody cross-reactivity with Apalutamide-¹³C,d₃ has been identified in the public domain, a standard method to determine this would be a competitive enzyme-linked immunosorbent assay (ELISA).
Protocol: Determination of Antibody Cross-Reactivity by Competitive ELISA
Objective: To quantify the cross-reactivity of an anti-Apalutamide antibody with Apalutamide-¹³C,d₃ relative to Apalutamide.
Materials:
-
Anti-Apalutamide polyclonal or monoclonal antibody
-
Apalutamide standard
-
Apalutamide-¹³C,d₃ standard
-
Apalutamide-protein conjugate (e.g., Apalutamide-BSA) for coating
-
96-well microtiter plates
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Enzyme substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Microtiter plates are coated with the Apalutamide-protein conjugate and incubated overnight at 4°C.
-
Washing: Plates are washed with wash buffer to remove any unbound conjugate.
-
Blocking: Non-specific binding sites are blocked by adding assay buffer and incubating for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare serial dilutions of both the Apalutamide standard and the Apalutamide-¹³C,d₃ standard in assay buffer.
-
In separate wells, add a fixed concentration of the anti-Apalutamide antibody and the varying concentrations of either the Apalutamide or Apalutamide-¹³C,d₃ standards.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding between the free drug (Apalutamide or its labeled analog) and the coated drug for the antibody.
-
-
Washing: Plates are washed to remove unbound antibodies and standards.
-
Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: Plates are washed to remove unbound secondary antibody.
-
Signal Development: The enzyme substrate is added, and the plate is incubated in the dark until sufficient color development.
-
Reaction Stoppage: The reaction is stopped by adding the stop solution.
-
Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Standard curves are generated for both Apalutamide and Apalutamide-¹³C,d₃ by plotting the absorbance against the log of the analyte concentration.
-
The IC₅₀ values are determined for both compounds from their respective standard curves.
-
Percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC₅₀ of Apalutamide / IC₅₀ of Apalutamide-¹³C,d₃) x 100.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
Caption: Logical relationship of expected antibody binding based on structural similarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
